Fluorouracil(R)
Description
Properties
CAS No. |
1235374-79-4 |
|---|---|
Molecular Formula |
C4H3FN2O2 |
Molecular Weight |
130 |
Synonyms |
Fluorouracil(R) |
Origin of Product |
United States |
Historical Context and Conceptualization of Fluorouracil in Biochemical Research
Early Biochemical Observations Informing Antimetabolite Design
The development of fluorouracil was not a serendipitous event but rather the culmination of a series of key biochemical observations. In the mid-20th century, a fundamental principle emerged in the field of chemotherapy: the concept of antimetabolites. beatcancer.eubritannica.com These are molecules that, due to their structural similarity to essential metabolites, can interfere with normal metabolic pathways. beatcancer.eubritannica.com This interference can halt or slow down cellular processes, a particularly desirable effect in the context of rapidly proliferating cancer cells. clevelandclinic.org
Early research by scientists like Woods and Fildes on sulfonamides in bacteria laid the groundwork for the antimetabolite theory. gazi.edu.tr They observed that these drugs inhibited bacterial growth by competing with para-aminobenzoic acid (PABA), a crucial component for folic acid synthesis in bacteria. wikipedia.org This discovery highlighted the potential of creating "imposter" molecules to disrupt vital cellular functions.
A pivotal observation that directly informed the design of fluorouracil was the finding by Abraham Cantarow and Karl Paschkis in 1954. They discovered that liver tumors in rats absorbed and utilized the pyrimidine (B1678525) base uracil (B121893) more rapidly than normal liver cells. wikipedia.orgcambridge.org This differential uptake suggested that a modified, toxic version of uracil could selectively target cancer cells. This concept of exploiting the metabolic vulnerabilities of tumor cells became a central tenet of rational drug design. cambridge.org
Discovery and Initial Preclinical Characterization of 5-Fluorouracil (B62378) (5-FU)
Building on these foundational observations, the targeted synthesis of 5-fluorouracil (5-FU) was undertaken. The rationale was to replace the hydrogen atom at the 5th position of the uracil ring with a fluorine atom. researchgate.net This substitution was proposed because the fluorine atom's small size would allow the resulting molecule to mimic uracil, while its strong electronegativity was expected to disrupt enzymatic reactions. drugdiscoverynews.com
In 1957, a team led by Charles Heidelberger, in collaboration with Robert Duschinsky and Robert Schnitzer at Hoffmann-La Roche, successfully synthesized 5-fluorouracil. wikipedia.orgnih.gov Heidelberger, who had previously noted the inhibitory effects of fluorine in fluoroacetic acid, championed this approach. wikipedia.org Their initial preclinical studies in the same year demonstrated that 5-FU markedly inhibited the growth of tumors in mice, confirming the hypothesis. wikipedia.orgdrugdiscoverynews.com
Subsequent preclinical characterization revealed the multifaceted mechanism of action of 5-FU. It was found to be a prodrug, meaning it is converted into its active forms within the cell. drugdiscoverynews.com These active metabolites primarily act by inhibiting thymidylate synthase (TS), a critical enzyme for the synthesis of thymidine (B127349), a necessary component of DNA. wikipedia.orgnumberanalytics.com The inhibition of TS leads to a "thymineless death" in rapidly dividing cells. wikipedia.org Further studies also showed that 5-FU can be incorporated into RNA, leading to fraudulent RNA and disruption of protein synthesis. drugdiscoverynews.comspandidos-publications.com
The initial preclinical findings were rapidly translated to human studies, with the first clinical results on the activity of 5-FU in cancer patients reported in 1958. wikipedia.org
Evolution of Antimetabolite Research Paradigms and Fluorouracil's Role
The discovery and development of 5-FU marked a significant milestone in cancer chemotherapy and solidified the paradigm of rational drug design. cambridge.orgnih.gov It served as a prototype for the development of other targeted anticancer agents. nih.gov The success of 5-FU spurred further research into fluoropyrimidines and other antimetabolites, leading to the development of prodrugs like capecitabine (B1668275), which is converted to 5-FU in the body. spandidos-publications.comnumberanalytics.com
The research paradigm has continued to evolve from an empirical approach, which relied on screening large numbers of compounds for antitumor activity, to a more rational, target-based approach. acs.org This modern paradigm emphasizes understanding the molecular targets of a drug and its mechanism of action. acs.org Fluorouracil's story is a prime example of this shift, as its development was based on a specific biochemical hypothesis. cambridge.orgnih.gov
Furthermore, the field has moved towards personalized medicine, where understanding the genetic and molecular profile of a patient's tumor can guide treatment choices. numberanalytics.com For instance, the activity of the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD), which is involved in the breakdown of 5-FU, can influence a patient's response and toxicity to the drug. wikipedia.org
The role of 5-FU in research has also expanded beyond its direct application. It is used as a reference compound in the preclinical evaluation of new anticancer drugs and as a tool to study cellular pathways related to DNA synthesis, RNA function, and cell death. diva-portal.org The ongoing investigation into the various mechanisms of action of 5-FU, including its impact on RNA metabolism, continues to open new avenues for research and potential therapeutic combinations. drugdiscoverynews.com
The journey of fluorouracil, from a conceptually designed molecule to a cornerstone of chemotherapy, reflects the significant evolution of biochemical and pharmacological research. It highlights a continuous cycle of observation, hypothesis, targeted design, and mechanistic investigation that continues to drive the development of new and more effective therapies.
Molecular and Cellular Mechanisms of Action of 5 Fluorouracil
Enzymatic Inhibition via Fluorodeoxyuridine Monophosphate (FdUMP)
A primary and well-established mechanism of 5-FU's anticancer activity involves its conversion to Fluorodeoxyuridine Monophosphate (FdUMP). nih.govashpublications.org This metabolite is a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of pyrimidines. nbinno.comwikipedia.org
Thymidylate Synthase (TS) Interaction and Inhibition
FdUMP acts as a suicide inhibitor of thymidylate synthase. nih.govspandidos-publications.com It binds to the nucleotide-binding site of TS, forming a stable ternary complex with the enzyme and the cofactor 5,10-methylenetetrahydrofolate (CH2THF). calis.edu.cnresearchgate.net This covalent complex effectively blocks the normal substrate, deoxyuridine monophosphate (dUMP), from accessing the active site, thereby inhibiting the enzyme's function. researchgate.net The formation of this stable FdUMP-TS-CH2THF complex leads to a slowly reversible inactivation of the enzyme. nih.gov
| Component | Role in Inhibition |
| Fluorodeoxyuridine Monophosphate (FdUMP) | The active metabolite of 5-FU that binds to thymidylate synthase. nih.govashpublications.org |
| Thymidylate Synthase (TS) | The target enzyme responsible for dTMP synthesis. nbinno.comwikipedia.org |
| 5,10-methylenetetrahydrofolate (CH2THF) | A cofactor that stabilizes the inhibitory complex. calis.edu.cnresearchgate.net |
Disruption of Deoxythymidine Monophosphate (dTMP) Synthesis and Nucleotide Pool Imbalance
The inhibition of thymidylate synthase by FdUMP directly halts the conversion of dUMP to deoxythymidine monophosphate (dTMP). nbinno.comresearchgate.net dTMP is an essential precursor for the synthesis of deoxythymidine triphosphate (dTTP), a necessary building block for DNA replication and repair. nih.govnih.gov The depletion of the dTMP pool leads to a significant imbalance in the levels of other deoxynucleotides, such as dATP, dGTP, and dCTP, through various feedback mechanisms. nih.govresearchgate.net This scarcity of dTMP leads to a phenomenon known as "thymineless death" in rapidly dividing cancer cells. nbinno.comwikipedia.org
| Nucleotide | Effect of TS Inhibition | Consequence |
| dTMP | Synthesis is blocked. nbinno.comresearchgate.net | Leads to dTTP depletion. nih.gov |
| dUMP | Accumulates due to blocked conversion. nih.govnih.gov | Contributes to nucleotide pool imbalance. nih.gov |
| dTTP | Depletion. nih.gov | Impairs DNA replication and repair. nih.govnih.gov |
| dUTP | Levels increase. researchgate.net | Can be misincorporated into DNA. nih.gov |
Nucleic Acid Misincorporation and Associated Effects
In addition to enzymatic inhibition, the metabolites of 5-FU can be directly incorporated into both RNA and DNA, leading to further cellular damage. calis.edu.cnnih.gov
Fluorouridine Triphosphate (FUTP) Incorporation into RNA
5-FU can be anabolized to Fluorouridine Triphosphate (FUTP), which is then incorporated into various RNA species in place of uridine (B1682114) triphosphate (UTP). calis.edu.cnoup.com This incorporation into RNA is a significant contributor to the cytotoxicity of 5-FU. nih.govoup.com The extent of FUTP incorporation into RNA can be substantially higher than the incorporation of its deoxy-form into DNA. nih.gov
The incorporation of FUTP into ribosomal RNA (rRNA) has particularly detrimental effects on ribosome biogenesis and function. nih.govnih.gov rRNA is the most abundant RNA species in the cell, making it a major target for FUTP incorporation. nih.gov This can lead to:
Impaired rRNA processing: The presence of fluorouracil in pre-rRNA molecules can interfere with their normal cleavage and maturation into functional 18S, 5.8S, and 28S rRNAs. wikipedia.orgnih.gov
Inhibition of ribosome assembly: Defective rRNA maturation disrupts the assembly of ribosomal subunits. oup.com
Altered ribosome function: The resulting "fluorinated" ribosomes may have altered translational activity, leading to errors in protein synthesis. nih.gov
Interference with Messenger RNA (mRNA) Processing and Splicing
The incorporation of 5-Fluorouracil (B62378) (5-FU) into precursor messenger RNA (pre-mRNA) can significantly disrupt the normal process of RNA splicing. nih.gov When 5-FU, in its triphosphate form (FUTP), is substituted for uridine triphosphate (UTP) during transcription, it can lead to the synthesis of fluorouracil-substituted pre-mRNA. nih.govresearchgate.net In vitro studies using human β-globin pre-mRNA have demonstrated that these substituted transcripts generate abnormal intermediates and products during splicing reactions. nih.govresearchgate.net
One observed abnormality is the appearance of a new, minor spliced product that contains an additional 20 bases from the 3'-end of the intervening sequence. nih.govresearchgate.net The formation of this aberrant product is dependent on both the pH of the splicing reaction and the extent of 5-FU incorporation into the pre-mRNA, with abnormal splicing being observed at pH levels of 8.4 and 7.7, but not at 6.7. nih.govresearchgate.net While the splicing machinery can still process 5-FU-substituted pre-mRNA, the presence of the fluorinated analog can alter splice site recognition and/or cleavage, leading to these defects. nih.gov This interference with pre-mRNA splicing represents a significant aspect of 5-FU's RNA-directed cytotoxicity. nih.gov
| Research Finding | Organism/System | Effect of 5-Fluorouracil | Reference |
| Altered in vitro splicing of human β-globin pre-mRNA | Human (in vitro) | Generation of abnormal intermediates and a new minor spliced product. | nih.govresearchgate.net |
| pH-dependent abnormal splicing | In vitro splicing reaction | Abnormal splicing observed at pH 8.4 and 7.7, but not at pH 6.7. | nih.govresearchgate.net |
| Global pre-mRNA splicing defects | Schizosaccharomyces pombe | Detection of splicing defects in a significant number of intron-containing mRNAs. | nih.gov |
Impact on Transfer RNA (tRNA) Post-Transcriptional Modification
5-Fluorouracil exerts a significant impact on the post-transcriptional modification of transfer RNA (tRNA), leading to a state of hypomodification. nih.govoup.com This is a critical aspect of its mechanism of action, as tRNA modifications are essential for their stability, structure, and function in protein synthesis. nih.govplos.org Studies have shown that exposure of cells to 5-FU results in a substantial reduction of key tRNA modifications. nih.gov Specifically, a 55% reduction in 5-methyluridine (B1664183) (m⁵U) and a 40% reduction in pseudouridine (B1679824) (Ψ) have been observed in tRNAs of HEK293T cells treated with 5-FU. nih.govoup.com
The mechanism behind this hypomodification involves the inhibition of tRNA modifying enzymes. nih.gov Enzymes such as pseudouridine synthase and tRNA 5-methyluridine methyltransferase are inhibited by 5-FU. nih.gov This leads to the synthesis of new tRNAs that lack various modifications, while pre-existing tRNAs tend to retain their modification profiles. nih.gov The resulting hypomodified tRNAs are less stable, which can contribute to the cytotoxic effects of 5-FU. nih.gov In yeast, mutants for tRNA modification enzymes show increased sensitivity to 5-FU, supporting the idea that tRNA destabilization is a key factor in the drug's cytotoxicity. nih.govplos.org
| tRNA Modification | Percent Reduction | Cell Line | Reference |
| 5-methyluridine (m⁵U) | 55% | HEK293T | nih.govoup.com |
| Pseudouridine (Ψ) | 40% | HEK293T | nih.govoup.com |
Induction of "Fraudulent RNA" and Dysregulation of Protein Synthesis
The incorporation of 5-fluorouracil into various RNA species creates what can be termed "fraudulent RNA," which disrupts normal RNA metabolism and function, ultimately leading to the dysregulation of protein synthesis. nih.gov When 5-fluorouridine (B13573) triphosphate (FUTP) is incorporated into RNA in place of uridine triphosphate (UTP), it can interfere with the processing and maturation of ribosomal RNA (rRNA), tRNA, and mRNA precursors. nih.gov
This fraudulent RNA can impair the intricate processes of protein synthesis. mdpi.com For instance, the presence of pseudouridine in rRNA is crucial for the proper folding of the rRNA structure, which in turn is vital for regulating peptidyl transfer, codon-anticodon recognition, and the accurate decoding of amino acid information during translation. nih.gov The reduction in pseudouridine modifications caused by 5-FU can therefore disrupt these fundamental aspects of protein synthesis. nih.govoup.com Furthermore, modifications within the anticodon loop of tRNA directly influence codon-anticodon interactions, affecting translational fidelity and efficiency. oup.combiorxiv.org Alterations in these modifications due to 5-FU incorporation can lead to errors in translation and the production of non-functional proteins, contributing to the drug's cytotoxic effects. oup.combiorxiv.org
Fluorodeoxyuridine Triphosphate (FdUTP) Incorporation into DNA
A significant aspect of 5-fluorouracil's mechanism of action involves the incorporation of its deoxyribonucleoside triphosphate metabolite, 5-fluoro-2'-deoxyuridine (B1346552) 5'-triphosphate (FdUTP), into the DNA of cells. nih.govnih.gov This process is facilitated by DNA polymerases, which recognize FdUTP as a substrate, albeit an abnormal one, and incorporate it into the newly synthesized DNA strand during replication. nih.govnih.gov The incorporation of FdUTP is a direct pathway to DNA damage, distinct from the effects of thymidylate synthase inhibition. nih.gov
The level of FdUTP incorporation is influenced by the intracellular nucleotide pools. nih.gov Treatment with 5-fluorodeoxyuridine (FdUrd), a metabolite of 5-FU, leads to a decrease in deoxythymidine triphosphate (dTTP) levels. nih.gov This reduction in the natural substrate for DNA synthesis makes the utilization of FdUTP by DNA polymerases more significant. nih.gov Studies have measured the presence of 5-fluorouracil in the DNA of cells treated with FdUrd, confirming its genomic incorporation. nih.gov
Induction of DNA Strand Breaks and DNA Damage
The incorporation of FdUTP into DNA is a direct cause of significant DNA damage, including the formation of both single- and double-strand breaks. nih.govoup.comresearchgate.net The presence of the fluorouracil base in the DNA helix creates a lesion that can be recognized by cellular repair mechanisms. nih.gov The active removal of these uracil (B121893) and fluorouracil residues from DNA by repair enzymes can lead to the fragmentation of the DNA backbone. nih.gov
Specifically, the enzyme thymine (B56734) DNA glycosylase (TDG) can create abasic sites and single-strand DNA breaks at the site of the incorporated 5-FU. nih.gov If these lesions are in close proximity on opposite strands, they can result in the formation of highly cytotoxic double-strand breaks. oup.com The accumulation of these DNA strand breaks disrupts the integrity of the genome and can stall DNA replication, ultimately triggering cell cycle arrest and apoptosis. nih.govnih.gov The persistence of phosphorylated histone H2AX (γ-H2AX), a marker of DNA double-strand breaks, is significantly prolonged in cells pre-treated with 5-FU, indicating an accumulation of unrepaired DNA damage. nih.gov
Impairment of DNA Repair Pathways
The DNA damage induced by the incorporation of 5-fluorouracil necessitates the involvement of various DNA repair pathways. bohrium.com However, 5-FU itself can also impair the efficiency of these repair mechanisms, particularly homologous recombination (HR) repair. nih.govnih.gov Homologous recombination is a critical pathway for the error-free repair of double-strand breaks. frontiersin.org Studies have shown that pre-treatment with 5-FU reduces the efficiency of homologous recombination repair. nih.gov
While HR is impaired, other repair pathways are also activated in response to 5-FU-induced DNA lesions. These include base excision repair (BER), mismatch repair (MMR), and post-replication repair (PRR). bohrium.com The BER pathway, involving enzymes like uracil DNA glycosylase (UNG), is responsible for excising the incorporated fluorouracil base. nih.gov If the 5-FU lesion escapes UNG-initiated repair, it can block DNA replication and activate homologous recombination. nih.gov The mismatch repair pathway is also crucial for detecting the FdU in DNA and can stall replication forks. nih.gov The complex interplay between 5-FU-induced damage and the cellular DNA repair response is a key determinant of the drug's ultimate cytotoxic effect. nih.govnih.govbohrium.com
Cellular Responses to 5-Fluorouracil Activity
Cell Cycle Arrest (G1/S and S Phase) in Research Models
5-Fluorouracil (5-FU) exerts a significant impact on cell proliferation by inducing cell cycle arrest, primarily at the G1/S transition and within the S phase. This disruption of the normal cell cycle progression is a key component of its cytotoxic mechanism. The specific phase of arrest can vary depending on the cell type, the concentration of 5-FU, and the p53 status of the cells. aacrjournals.orgnih.gov
In several colorectal cancer (CRC) cell lines, 5-FU has been shown to cause a G1/S phase arrest. For instance, in HT-29 and SW480 CRC cells, treatment with 5-FU leads to a dramatic induction of G1/S phase arrest. mdpi.com This is often associated with a decrease in the levels of G1/S phase-related proteins such as cyclin-dependent kinase 4 (CDK4) and cyclin D1. mdpi.com Similarly, in chick gizzard smooth muscle cells, 5-FU treatment was found to inhibit cell proliferation by inducing cell cycle arrest in the G1 phase, with a corresponding increase in the population of cells in G1 and a decrease in the G2 population. plos.org
Conversely, numerous studies have demonstrated that 5-FU can induce a significant accumulation of cells in the S phase. In the human colon cancer cell line HCT-116, 5-FU was observed to induce a significant arrest in the S phase. researchgate.net Treatment of the SW-620 colorectal adenocarcinoma cell line with 5-FU also resulted in an increased percentage of cells in the S phase of the cell cycle. researchgate.net Specifically, one study showed that after 48 hours of treatment with 13 µg/mL of 5-FU, the percentage of SW620 cells in the S-phase increased from 22.36% to 54.48%. researchgate.net This S-phase accumulation is a direct consequence of the inhibition of thymidylate synthase and the misincorporation of fluoronucleotides into DNA, which stalls DNA replication. iiarjournals.orgnih.gov Research in human colorectal carcinoma has shown that this S-phase accumulation precedes apoptotic cell death. nih.gov
The concentration of 5-FU can also dictate the nature of the cell cycle arrest. In SW480 and COLO320DM colorectal adenocarcinoma cell lines, a higher concentration (1000 ng/ml) of 5-FU resulted in G1-S-phase arrest, while a lower concentration (100 ng/ml) initially caused G1 arrest followed by a G2-M-phase accumulation at later time points. aacrjournals.orgnih.gov This suggests that 5-FU may trigger different cell cycle checkpoint responses depending on the level of cellular damage it induces.
| Cell Line/Model | Observed Effect | Key Findings | References |
|---|---|---|---|
| HT-29 and SW480 (Colorectal Cancer) | G1/S Phase Arrest | 5-FU dramatically induced G1/S phase arrest. Co-treatment with Curcumin (B1669340) reinforced this effect. | mdpi.com |
| SW620 (Colorectal Cancer) | S Phase Arrest | The percentage of cells in S-phase increased from 22.36% to 54.48% after 48h treatment with 13 µg/ml 5-FU. | researchgate.net |
| HCT-116 (Colon Cancer) | S Phase Arrest | 5-FU induced significant arrest in the S phase. | researchgate.net |
| SW480 and COLO320DM (Colorectal Adenocarcinoma) | Concentration-Dependent Arrest | 1000 ng/ml of 5-FU resulted in G1-S-phase arrest, while 100 ng/ml caused G1 arrest followed by G2 arrest. | aacrjournals.orgnih.gov |
| Chick Gizzard Smooth Muscle Cells | G1 Phase Arrest | Treatment with 10 mM 5-FU increased the percentage of cells in G1 phase from 49% to 68%. | plos.org |
Programmed Cell Death Induction (Apoptosis, Autophagy) in Preclinical Studies
In addition to halting the cell cycle, 5-Fluorouracil is a potent inducer of programmed cell death, primarily through apoptosis and, in a more complex manner, by modulating autophagy.
Apoptosis:
The induction of apoptosis is a central mechanism of 5-FU's cytotoxic effects. researchgate.net Preclinical studies have consistently shown that 5-FU triggers apoptotic pathways in various cancer cell lines. For example, in HCT116 colorectal cancer cells, a dosage of 20 μg/mL of 5-FU led to a significant increase in apoptosis. researchgate.net The apoptotic response to 5-FU is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program. spandidos-publications.com In breast cancer cells, 5-FU has been shown to significantly increase the expression of caspase-3, a key executioner caspase. spandidos-publications.com
The regulation of apoptosis-related proteins is also critical to 5-FU's mechanism. Studies have demonstrated that 5-FU can alter the expression of the Bcl-2 family of proteins, which are central regulators of apoptosis. Specifically, 5-FU has been observed to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-xL in breast cancer cells transformed by ionizing radiation. spandidos-publications.com In some cellular contexts, the apoptotic effects of 5-FU are dependent on the tumor suppressor protein p53. nih.gov
Autophagy:
The role of autophagy in response to 5-FU treatment is multifaceted and appears to be context-dependent. Autophagy is a cellular process involving the degradation of cellular components, and it can function as both a pro-survival and a pro-death mechanism. spandidos-publications.com
In many preclinical models, 5-FU has been shown to induce autophagy. spandidos-publications.comnih.gov For instance, in the human gastric carcinoma cell line BGC-823, 5-FU treatment promoted the formation of autophagosomes. spandidos-publications.com Similarly, in SW480 colon cancer cells, 5-FU was shown to induce autophagy, as evidenced by the detection of punctate GFP-LC3, a marker of autophagosome formation. e-century.us
However, the functional consequence of this induced autophagy is a subject of ongoing research. Several studies suggest that autophagy acts as a protective mechanism for cancer cells against the stress induced by 5-FU. e-century.usresearchgate.net In this context, inhibiting autophagy has been shown to enhance the cytotoxic effects of 5-FU. For example, the use of autophagy inhibitors like 3-methyladenine (B1666300) (3-MA) and chloroquine (B1663885) (CQ) has been demonstrated to increase 5-FU-induced apoptosis in colon cancer cells. researchgate.netnih.gov This suggests that a combination of 5-FU with autophagy inhibitors could be a promising therapeutic strategy. researchgate.netnih.gov
Conversely, some research indicates that 5-FU can induce autophagic cell death. In human gastric cancer cells, 5-FU was shown to inhibit cell proliferation through an autophagic process resulting from the suppression of miR-30 and the upregulation of Beclin-1. nih.gov This highlights the complex and sometimes contradictory roles of autophagy in the cellular response to 5-FU.
| Cell Line/Model | Programmed Cell Death Pathway | Key Findings | References |
|---|---|---|---|
| HCT116 (Colorectal Cancer) | Apoptosis | 20 μg/mL 5-FU significantly increased apoptosis. | researchgate.net |
| Breast Cancer Cells (Transformed by α-particles) | Apoptosis | 5-FU increased the expression of pro-apoptotic Bax and caspase-3, and decreased anti-apoptotic Bcl-xL. | spandidos-publications.com |
| HT-29 and SW480 (Colon Cancer) | Apoptosis and Autophagy | 5-FU induced both apoptosis and autophagy. Inhibition of autophagy with 3-MA or Chloroquine enhanced 5-FU-induced apoptosis. | e-century.usresearchgate.net |
| BGC-823 (Gastric Carcinoma) | Autophagy | 5-FU treatment induced autophagosome formation. Inhibition of autophagy increased 5-FU-induced cell death. | spandidos-publications.com |
| Human Gastric Cancer Cells | Autophagic Cell Death | 5-FU induced autophagic cell death through suppression of miR-30 and upregulation of Beclin-1. | nih.gov |
Metabolic Pathways and Pharmacokinetics of 5 Fluorouracil in Preclinical Models
Intracellular Bioactivation and Anabolism of 5-Fluorouracil (B62378)
The anticancer activity of 5-FU is dependent on its intracellular conversion to several active metabolites. nih.gov This bioactivation process, also known as anabolism, is a multi-step enzymatic cascade that ultimately produces fluorinated nucleotides that interfere with DNA and RNA synthesis and function. nih.govmdpi.com The primary active metabolites responsible for 5-FU's cytotoxic effects are 5-fluoro-2′-deoxyuridine-5′-monophosphate (FdUMP), 5-fluorouridine-5′-triphosphate (FUTP), and 5-fluoro-2′-deoxyuridine-5′-triphosphate (FdUTP). nih.govnih.gov
Pathways to FdUMP, FdUTP, and FUTP Formation
Once FUMP is formed, it serves as a precursor for the synthesis of the three main active metabolites of 5-FU: FdUMP, FdUTP, and FUTP. researchgate.net FUMP can be further phosphorylated to 5-fluorouridine (B13573) diphosphate (FUDP). nih.gov FUDP then has two potential fates: it can be phosphorylated to the active metabolite FUTP, or it can be converted to 5-fluoro-2'-deoxyuridine (B1346552) diphosphate (FdUDP) by the enzyme ribonucleotide reductase. nih.govresearchgate.net
FdUDP, in turn, can be either phosphorylated to form the active metabolite FdUTP or dephosphorylated to generate FdUMP. nih.govresearchgate.net An alternative pathway for FdUMP formation involves the conversion of 5-FU to 5-fluoro-2'-deoxyuridine (FUDR) by thymidine (B127349) phosphorylase, followed by phosphorylation by thymidine kinase to yield FdUMP. nih.govresearchgate.net
These active metabolites exert their cytotoxic effects through different mechanisms. FUTP is incorporated into RNA, which can disrupt normal RNA processing and function. nih.govnih.gov FdUTP is incorporated into DNA, leading to DNA damage. nih.govnih.gov FdUMP is a potent inhibitor of thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine monophosphate (TMP), a necessary precursor for DNA synthesis. nih.govacs.org The inhibition of TS leads to a depletion of thymidine, which in turn disrupts DNA replication and repair. nih.gov
| Precursor | Enzyme(s) | Active Metabolite | Mechanism of Action |
| 5-FU | Orotate (B1227488) Phosphoribosyltransferase (OPRT) | FUMP | Intermediate |
| 5-FU | Uridine (B1682114) Phosphorylase (UP), Uridine Kinase (UK) | FUMP | Intermediate |
| FUMP | UMP/CMP Kinase, Nucleoside Diphosphate Kinase | FUTP | RNA Damage |
| FUDP | Ribonucleotide Reductase | FdUDP | Intermediate |
| FdUDP | Nucleoside Diphosphate Kinase | FdUTP | DNA Damage |
| FdUDP | - | FdUMP | Inhibition of Thymidylate Synthase |
| 5-FU | Thymidine Phosphorylase, Thymidine Kinase | FdUMP | Inhibition of Thymidylate Synthase |
Ribonucleotide Reductase Involvement in FdUDP Formation
Ribonucleotide Reductase (RNR) is a critical enzyme in the de novo synthesis of deoxyribonucleotides. wikipedia.orglibretexts.org It catalyzes the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates by removing the 2'-hydroxyl group from the ribose moiety. wikipedia.orgyoutube.com In the context of 5-FU metabolism, RNR plays a key role in the formation of FdUDP from FUDP. nih.govresearchgate.net This conversion is a pivotal step that shunts the fluorinated nucleotide towards the pathway leading to DNA damage, through the formation of FdUTP and FdUMP. nih.gov The activity of RNR can therefore influence the balance between the RNA- and DNA-directed cytotoxic effects of 5-FU.
Catabolism and Inactivation of 5-Fluorouracil
While the anabolic pathways are responsible for the therapeutic effects of 5-FU, the catabolic pathways play a crucial role in its detoxification and elimination. The majority of administered 5-FU is rapidly broken down into inactive metabolites, primarily in the liver. mdpi.comresearchgate.net
Dihydropyrimidine (B8664642) Dehydrogenase (DPD) Activity and its Rate-Limiting Role
The initial and rate-limiting step in the catabolism of 5-FU is catalyzed by the enzyme Dihydropyrimidine Dehydrogenase (DPD). researchgate.netnih.govnih.govaacrjournals.org DPD is responsible for converting 5-FU to 5,6-dihydro-5-fluorouracil (DHFU), an inactive metabolite. mdpi.comresearchgate.net It is estimated that over 80% of an administered dose of 5-FU is catabolized by DPD. researchgate.netnih.govnih.gov This enzymatic activity is a major determinant of 5-FU's pharmacokinetic profile and can significantly influence both its efficacy and toxicity. nih.govnih.gov
The activity of DPD can vary considerably among individuals, largely due to genetic polymorphisms in the DPYD gene, which encodes for the DPD enzyme. nih.gov A deficiency in DPD activity can lead to a decreased clearance of 5-FU, resulting in prolonged exposure to the drug and an increased risk of severe toxicity. nih.govnih.govaacrjournals.org Conversely, high levels of DPD activity may lead to rapid degradation of 5-FU, potentially reducing its therapeutic efficacy. nih.gov Following its formation, DHFU is further metabolized by dihydropyrimidinase to fluoro-β-ureidopropionate and then by β-ureidopropionase to fluoro-β-alanine, which is then excreted. researchgate.net
| Enzyme | Metabolite | Activity |
| Dihydropyrimidine Dehydrogenase (DPD) | 5,6-dihydro-5-fluorouracil (DHFU) | Inactive |
| Dihydropyrimidinase | Fluoro-β-ureidopropionate | Inactive |
| β-ureidopropionase | Fluoro-β-alanine | Inactive |
Compound Names
| Abbreviation | Full Name |
| 5-FU | 5-Fluorouracil |
| FdUMP | 5-fluoro-2′-deoxyuridine-5′-monophosphate |
| FUTP | 5-fluorouridine-5′-triphosphate |
| FdUTP | 5-fluoro-2′-deoxyuridine-5′-triphosphate |
| OPRT | Orotate Phosphoribosyltransferase |
| FUMP | 5-fluorouridine monophosphate |
| PRPP | 5-phosphoribosyl-1-pyrophosphate |
| UP | Uridine Phosphorylase |
| UK | Uridine Kinase |
| FUrd | 5-fluorouridine |
| R-1-P | Ribose-1-phosphate |
| FUDP | 5-fluorouridine diphosphate |
| FdUDP | 5-fluoro-2'-deoxyuridine diphosphate |
| FUDR | 5-fluoro-2'-deoxyuridine |
| TS | Thymidylate Synthase |
| TMP | Thymidine monophosphate |
| RNR | Ribonucleotide Reductase |
| DPD | Dihydropyrimidine Dehydrogenase |
| DHFU | 5,6-dihydro-5-fluorouracil |
| DPYD | Dihydropyrimidine Dehydrogenase Gene |
Formation of Inactive Metabolites (e.g., Dihydrofluorouracil)
The catabolism of 5-Fluorouracil (5-FU) is a rapid and extensive process, with research indicating that approximately 80% to 85% of an administered dose is converted into inactive metabolites. nih.govaacrjournals.orgtandfonline.com This metabolic inactivation is primarily initiated by the enzyme dihydropyrimidine dehydrogenase (DPD), which is considered the rate-limiting step in the catabolic pathway of 5-FU. aacrjournals.orgtandfonline.comcancernetwork.comnih.gov
The enzymatic process begins with the NADPH-dependent reduction of 5-FU by DPD to its major inactive metabolite, 5,6-dihydro-5-fluorouracil (DHFU). nih.govnih.gov Following its formation, DHFU is further hydrolyzed by the enzyme dihydropyrimidinase to yield fluoro-beta-ureidopropionate (FUPA). nih.gov The final step in this catabolic cascade involves the action of beta-ureidopropionase, which converts FUPA into fluoro-beta-alanine (FBAL). tandfonline.comresearchgate.net These resulting metabolites are then primarily excreted in the urine. tandfonline.comresearchgate.net
Pharmacokinetic studies in preclinical and clinical models have detailed the timeline of this metabolic process. Dihydrofluorouracil is detected in plasma within five minutes of 5-FU administration, indicating a rapid onset of catabolism. elsevierpure.comnih.gov Peak plasma levels of DHFU are typically reached at approximately 60 minutes post-administration. elsevierpure.comnih.gov The elimination half-life of DHFU is consistently longer than that of the parent compound, 5-FU. elsevierpure.comnih.gov The subsequent metabolites, FUPA and FBAL, exhibit even more prolonged elimination half-lives. elsevierpure.comnih.gov
Table 1: Pharmacokinetic Parameters of 5-Fluorouracil Inactive Metabolites in Research Models
| Metabolite | Time to Peak Plasma Concentration (Tmax) | Apparent Elimination Half-life (t½) |
| Dihydrofluorouracil (DHFU) | ~60 minutes elsevierpure.comnih.gov | 61.9 ± 39.0 minutes elsevierpure.comnih.gov |
| α-fluoro-β-ureidopropionic acid (FUPA) | Not specified | 238.9 ± 175.4 minutes elsevierpure.comnih.gov |
| α-fluoro-β-alanine (FBAL) | Not specified | 1976 ± 358 minutes elsevierpure.comnih.gov |
| Data derived from studies in cancer patients following intravenous bolus administration. |
Intracellular Transport and Distribution in Research Models
The entry of 5-Fluorouracil into cells is a critical prerequisite for its pharmacological activity and is accomplished through a combination of carrier-mediated processes and passive diffusion. nih.gov As a uracil (B121893) analogue, 5-FU can utilize the same transport mechanisms that internalize the natural pyrimidine (B1678525) base, uracil. nih.govnih.gov
Facilitated Transport Mechanisms (Human Nucleoside Transporters: hCNT, hENT)
The carrier-mediated uptake of 5-FU into cells is primarily facilitated by two major families of human nucleoside transporters (NTs): the human concentrative nucleoside transporters (hCNTs) and the human equilibrative nucleoside transporters (hENTs). researchgate.netcardiff.ac.uk
Human Equilibrative Nucleoside Transporters (hENTs): This family, which includes hENT1 and hENT2, allows for the bidirectional transport of nucleoside analogues across the cell membrane, driven by the concentration gradient. researchgate.net Studies have identified hENT1 and hENT2 as key mediators of 5-FU cellular uptake. researchgate.net Research in pancreatic and colorectal cancer cell lines has explored the role of hENT1 in 5-FU sensitivity. nih.govnih.gov For instance, in Caco-2 cells, a human colon carcinoma cell line, chemical inhibition of hENT1 was found to enhance the efficacy of 5-FU. nih.gov
Human Concentrative Nucleoside Transporters (hCNTs): This family of transporters mediates the unidirectional uptake of nucleosides into cells. cardiff.ac.uk This process is an active transport mechanism, often coupled with the influx of sodium ions. cardiff.ac.uk
The expression levels of these transporters in tumor cells can be a significant determinant of 5-FU uptake and, consequently, its antitumor effect. nih.gov
Table 2: Key Human Nucleoside Transporters Involved in 5-Fluorouracil Uptake
| Transporter Family | Specific Transporter | Transport Mechanism | Role in 5-FU Transport |
| Human Equilibrative Nucleoside Transporters (hENTs) | hENT1, hENT2 | Facilitated, bidirectional | Mediate cellular uptake of 5-FU researchgate.net |
| Human Concentrative Nucleoside Transporters (hCNTs) | Not specified for 5-FU | Active, unidirectional | Part of the uracil transport system utilized by 5-FU nih.govnih.gov |
Passive Diffusion Dynamics
In addition to facilitated transport, 5-Fluorouracil can cross the cell membrane via passive diffusion. nih.govresearchgate.net This non-saturable process is driven by the concentration gradient of the drug across the cell membrane. researchgate.net Research using in vitro models, such as Caco-2 cell monolayers, has shown that 5-FU can permeate cells through both transcellular (across the cell) and paracellular (between cells) pathways. nih.govresearchgate.net
The ability of 5-FU to enter cells through passive diffusion is a significant aspect of its pharmacokinetics. nih.govacs.org This mechanism contributes to its broad distribution, including its capacity to cross the blood-brain barrier. nih.gov The movement of 5-FU via passive diffusion across the cell surface allows it to reach its intracellular targets and exert its effects. researchgate.net
Mechanisms of 5 Fluorouracil Resistance in Research Systems
Alterations in Drug Target
The primary target of 5-FU's active metabolite, 5-fluoro-2'-deoxyuridine-5'-O-monophosphate (FdUMP), is the enzyme thymidylate synthase (TS). mdpi.commdpi.comwjgnet.com Alterations in this enzyme are a major cause of 5-FU resistance.
Thymidylate Synthase (TS) Upregulation, Overexpression, and Gene Amplification
Elevated expression of TS is a well-established mechanism of both intrinsic and acquired resistance to 5-FU. oaepublish.commdpi.com When TS levels are high, the amount of FdUMP formed from a standard dose of 5-FU may be insufficient to inhibit all available enzyme, rendering the drug ineffective. oaepublish.comresearchgate.net This upregulation can occur through several mechanisms:
Gene Amplification: An increase in the copy number of the TYMS gene, which codes for TS, leads to the overproduction of TS mRNA and, consequently, the TS protein. mdpi.commdpi.comaacrjournals.org This amplification is a recognized mechanism of acquired resistance in cancer cells repeatedly exposed to 5-FU. aacrjournals.orgacs.org Studies have shown that amplification of the TYMS gene is linked to innate resistance, suggesting that the gene's copy number could predict a patient's sensitivity to fluoropyrimidine drugs. mdpi.com
Increased Transcription: Higher rates of transcription of the TYMS gene can also lead to TS overexpression. oaepublish.comresearchgate.net This can be driven by various transcription factors that regulate TYMS expression. oaepublish.com
Translational Autoregulation: The TS protein can bind to its own mRNA, repressing its own translation. When 5-FU is administered, its active metabolites can disrupt this binding, leading to an increase in TS production. This is a form of acute induction of TS levels following treatment. mdpi.commdpi.comacs.org
Table 1: Research Findings on TS Upregulation and 5-FU Resistance
| Finding | Research Context | Citation |
|---|---|---|
| TYMS gene amplification leads to overproduction of TS mRNA and protein. | Multiple studies on fluoropyrimidine resistance. | mdpi.comaacrjournals.orgacs.org |
| High TS expression is a primary mechanism of acquired 5-FU resistance. | Studies on colorectal cancer. | oaepublish.com |
| TYMS gene amplification is associated with innate resistance to 5-FU. | Genomic analysis of cancer cell lines. | mdpi.com |
| Disruption of TS autoregulatory feedback by 5-FU leads to increased TS translation. | Molecular studies on cancer cell lines. | mdpi.commdpi.comacs.org |
| High intratumor TS levels are linked to poor prognosis in patients treated with 5-FU. | Clinical studies in colorectal cancer. | mdpi.com |
Mutations Affecting TS Activity and Stability
Mutations within the TYMS gene can alter the structure and function of the TS enzyme, leading to 5-FU resistance. These mutations can affect the enzyme's catalytic activity or its stability, reducing its inhibition by FdUMP. mdpi.comnih.gov
Research using error-prone PCR to introduce mutations into the human TS cDNA has identified numerous amino acid substitutions that confer resistance to 5-fluorodeoxyuridine, a metabolite of 5-FU. nih.gov These mutations were found throughout the entire length of the protein, not just near the active site. nih.gov This suggests that long-range interactions within the protein are important for its function and that mutations far from the active site can still lead to resistance. nih.gov Some of these identified resistance sites include Glu(23), Thr(51), Asp(110), and Tyr(258), among others. nih.gov
The stability of the TS enzyme is also a critical factor. Ligand binding, including the binding of FdUMP, can cause conformational changes that stabilize the enzyme and increase its intracellular levels, potentially contributing to resistance. mdpi.com
Modulation of 5-Fluorouracil (B62378) Metabolism
The effectiveness of 5-FU is dependent on its conversion to active metabolites and the rate at which it is broken down. Alterations in these metabolic pathways are a key mechanism of resistance. spandidos-publications.com
Increased Catabolism via Dihydropyrimidine (B8664642) Dehydrogenase (DPD)
Dihydropyrimidine dehydrogenase (DPD) is the initial and rate-limiting enzyme in the breakdown of 5-FU. imrpress.comcancernetwork.comnih.gov It converts over 80% of an administered dose of 5-FU into an inactive metabolite, dihydrofluorouracil. acs.org Therefore, increased DPD activity can significantly reduce the amount of 5-FU available for conversion into its active, cytotoxic forms. cancernetwork.com
High levels of DPD in tumors have been linked to 5-FU resistance. imrpress.comcancernetwork.com This increased DPD expression can be influenced by various factors. For instance, in the tumor microenvironment, hypoxic conditions can drive DPD expression in tumor-associated macrophages, which in turn contributes to chemoresistance. aacrjournals.org Some research also points to a correlation between the expression of certain kinases, like sphingosine (B13886) kinase 2, and DPD levels. acs.org
Table 2: Research Findings on DPD and 5-FU Resistance
| Finding | Research Context | Citation |
|---|---|---|
| DPD is the rate-limiting enzyme in 5-FU catabolism. | Pharmacological studies. | cancernetwork.comnih.gov |
| Over 80% of administered 5-FU is inactivated by DPD. | Mechanistic studies. | acs.org |
| High intratumoral DPD levels are associated with 5-FU resistance. | Clinical and preclinical studies. | imrpress.comcancernetwork.com |
| Hypoxia can induce DPD expression in tumor-associated macrophages. | Research on the tumor microenvironment. | aacrjournals.org |
Decreased Anabolic Conversion to Active Metabolites
For 5-FU to exert its anticancer effects, it must be converted into its active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP). mdpi.comeuropa.eu A decrease in the efficiency of this anabolic conversion is a mechanism of resistance. oaepublish.com
This reduced activation can result from the downregulation or decreased activity of enzymes involved in the anabolic pathway. spandidos-publications.com For example, a decrease in the activity of orotate (B1227488) phosphoribosyltransferase (OPRT), an enzyme that catalyzes an early step in 5-FU activation, can lead to reduced synthesis of FdUMP and subsequent resistance. spandidos-publications.comnih.gov Similarly, alterations in the activity of ribonucleotide reductase (RNR), which is involved in the conversion of FUDP to FdUDP, have been associated with 5-FU resistance in some studies. nih.gov
Alterations in Cellular Transport Mechanisms (Influx/Efflux)
The concentration of 5-FU within a cancer cell is a balance between its influx (entry into the cell) and efflux (exit from the cell). Changes in the proteins that mediate this transport can lead to drug resistance. mdpi.comnih.govnih.gov
5-FU enters cells through various mechanisms, including facilitated transport by nucleoside transporters. mdpi.comnih.govoup.com The human equilibrative nucleoside transporters (hENTs) and concentrative nucleoside transporters (CNTs) are primarily responsible for the uptake of 5-FU. nih.gov A reduction in the expression or function of these influx transporters can limit the amount of 5-FU that enters the cell, thereby conferring resistance. nih.gov
Conversely, an increase in the activity of efflux pumps can actively remove 5-FU and its metabolites from the cell, lowering their intracellular concentration. oaepublish.comthno.org Members of the ATP-binding cassette (ABC) transporter superfamily are key players in this process. conicet.gov.ar For example, multidrug resistance-associated proteins MRP5 and MRP8 have been shown to mediate the efflux of FdUMP. oup.com Overexpression of these and other ABC transporters, such as ABCB1 (also known as P-glycoprotein or MDR1) and ABCG2, is a well-documented mechanism of multidrug resistance that can also apply to 5-FU. thno.orgconicet.gov.ar The transcription factor FOXM1 has been identified as a regulator of some of these transporters, and its elevated expression can contribute to 5-FU resistance. oaepublish.comthno.org
DNA Damage Response and Repair Pathways
The cytotoxic effects of 5-Fluorouracil (5-FU) are largely attributed to its misincorporation into DNA and RNA, leading to cellular damage. nih.gov Consequently, the cell's innate DNA damage response (DDR) and repair mechanisms are critical determinants of its sensitivity or resistance to the drug. nih.gov Cancer cells can develop resistance by augmenting these repair pathways to counteract the DNA lesions induced by 5-FU. researchgate.net
When 5-FU's metabolite, fluorodeoxyuridine triphosphate (FdUTP), is incorporated into DNA, it triggers the base excision repair (BER) and mismatch repair (MMR) pathways. nih.govoncotarget.com These pathways are designed to recognize and excise abnormal nucleotides. nih.gov The BER pathway, in particular, actively removes 5-FU from DNA. oaepublish.com Key enzymes in the BER pathway, such as uracil (B121893) DNA glycosylase (UNG), single-strand-selective monofunctional uracil glycosylase 1 (SMUG-1), and thymine (B56734) DNA glycosylase (TDG), are involved in this process. researchgate.net However, in cancer cells with a deficient MMR system, the reliance on the BER pathway for repairing 5-FU-induced damage increases. aacrjournals.org Targeting key BER enzymes like APE1 has been shown to significantly sensitize these deficient cells to 5-FU. aacrjournals.org
The MMR system is also crucial for mediating 5-FU cytotoxicity. oncotarget.com Its proficiency ensures the efficient removal of the drug from DNA. researchgate.net However, defects in the MMR pathway, a characteristic of 15-20% of sporadic colorectal cancers, are associated with resistance to 5-FU. oncotarget.com
The cell cycle and its checkpoints are intimately linked with the DDR. The incorporation of FdUTP into DNA can lead to double-strand breaks (DSBs), which in turn activate major signaling pathways for DSB repair, including homologous recombination (HR) and non-homologous end-joining (NHEJ). nih.gov In 5-FU-resistant cells, NHEJ activities are often elevated due to the upregulation of its mediators, which enhances DNA damage repair and promotes resistance to apoptosis. nih.govmdpi.com
The master regulators of the DDR, the ataxia-telangiectasia mutated (ATM) and ATM- and Rad-related (ATR) kinases, are activated in response to 5-FU-induced DNA damage. nih.govplos.org These kinases stall the cell cycle to allow time for repair. nih.gov The absence of this ATM/ATR-mediated response is observed in 5-FU-resistant cells, allowing them to bypass apoptosis. nih.gov
Dysregulation of Apoptosis and Autophagy Pathways
Evasion of programmed cell death, or apoptosis, is a hallmark of cancer and a primary mechanism of resistance to chemotherapeutic agents like 5-FU. mdpi.comfrontiersin.org Cancer cells can acquire resistance by altering the delicate balance between pro-apoptotic and anti-apoptotic proteins. nih.gov
A common strategy in 5-FU-resistant cells is the upregulation of anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family, such as Bcl-2 itself, Bcl-xL, and Mcl-1. mdpi.commdpi.comiiarjournals.org This is often driven by the activation of signaling pathways like NF-κB/STAT3. nih.govmdpi.com Conversely, the downregulation of pro-apoptotic proteins like Bax and Bak can also contribute to reduced 5-FU-induced apoptosis. oaepublish.com The functional status of the tumor suppressor p53 is also a key determinant, with wild-type p53 generally increasing sensitivity to apoptosis. mdpi.com Some studies have shown that in colorectal cancer cells, the absence of the BOK protein, which is involved in nucleotide metabolism and p53 regulation, is a key feature of 5-FU resistance. news-medical.net
Autophagy, a cellular process of self-digestion, has a dual and complex role in cancer therapy. nih.gov It can act as a survival mechanism, protecting cancer cells from the stress induced by chemotherapy, or it can promote cell death. nih.govfrontiersin.org In the context of 5-FU resistance, autophagy is often a cytoprotective mechanism. nih.govplos.org 5-FU treatment can induce autophagy in cancer cells. plos.org This autophagic response can serve as a resistance mechanism against apoptosis. plos.org Inhibition of autophagy, either pharmacologically or genetically, has been shown to enhance 5-FU-induced apoptosis in several cancer cell lines. plos.orgspandidos-publications.com The PI3K/Akt/mTOR signaling pathway is a key regulator of this process, and its increased signaling can stimulate autophagy and promote 5-FU resistance. oaepublish.comresearchgate.net
Role of Non-coding RNAs in Resistance Mechanisms (e.g., miRNAs, lncRNAs)
Non-coding RNAs (ncRNAs), including microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), have emerged as critical regulators of gene expression and are deeply implicated in the development of 5-FU resistance. frontiersin.orgnih.gov These molecules can act as either oncogenes or tumor suppressors, influencing various cellular processes that contribute to drug resistance. nih.gov
MicroRNAs (miRNAs) are small non-coding RNAs that typically downregulate gene expression by binding to the messenger RNA (mRNA) of their target genes. Dysregulation of specific miRNAs has been linked to 5-FU resistance:
miR-125b: Can enhance 5-FU resistance in colorectal cancer cells by promoting autophagy. frontiersin.org
miR-145: Overexpression of miR-145 has been shown to increase sensitivity to 5-FU in resistant colorectal cancer cells by enhancing apoptosis and reducing autophagy. frontiersin.org
miR-675-5p: Under hypoxic conditions, this miRNA can enforce drug resistance by inhibiting apoptosis through the direct targeting of caspase-3. d-nb.info
miR-204-5p: The lncRNA UCA1 can confer resistance to 5-FU by acting as a sponge for miR-204-5p. mdpi.com
Long non-coding RNAs (lncRNAs) are a diverse class of RNA molecules longer than 200 nucleotides that can regulate gene expression through various mechanisms. Several lncRNAs have been identified as key players in 5-FU resistance:
HOTAIR: Overexpression of HOTAIR is associated with a poor response to 5-FU-based chemotherapy in colorectal cancer patients and promotes resistance by negatively regulating miR-218. mdpi.com
UCA1: As mentioned, UCA1 contributes to 5-FU resistance by sponging miR-204-5p. mdpi.com
XIST: Is involved in 5-FU resistance by upregulating thymidylate synthase (TYMS) expression. mdpi.com
NORAD: In hypoxic conditions, lncRNA NORAD can act as a competitive endogenous RNA for miR-495-3p, leading to the upregulation of HIF-1α and contributing to 5-FU resistance. oaepublish.comtandfonline.com
GNAS-AS1 and MIR205HG: These lncRNAs have been identified as potentially promoting 5-FU resistance in colon cancer cells by increasing the release of exosomes. mdpi.com
GATA3-AS1: This lncRNA is associated with 5-FU resistance in ovarian cancer by regulating the miR-6771-3p/SOX4 axis. ingentaconnect.com
The interplay between ncRNAs and other resistance mechanisms, such as apoptosis, autophagy, and the tumor microenvironment, makes them attractive targets for therapeutic intervention to overcome 5-FU resistance. nih.gov
Cellular Plasticity and Tumor Microenvironment Influences in Resistance
The resistance of cancer cells to 5-FU is not solely determined by intracellular mechanisms but is also significantly influenced by the tumor microenvironment (TME) and the inherent plasticity of tumor cells. nih.gov
Cellular Plasticity and Epithelial-Mesenchymal Transition (EMT): Cellular plasticity refers to the ability of cancer cells to change their phenotype in response to environmental cues, such as chemotherapy. lirmm.fr A key manifestation of this plasticity is the epithelial-mesenchymal transition (EMT), a process where epithelial cells acquire mesenchymal characteristics, leading to increased motility, invasion, and drug resistance. frontiersin.orgnih.govfrontiersin.org
Long-term exposure to 5-FU can induce EMT in colon cancer cells. nih.govnih.gov
5-FU-resistant cells often exhibit classic EMT features, such as the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers like vimentin (B1176767) and fibronectin. nih.govresearchgate.net
The acquisition of a mesenchymal phenotype is associated with enhanced resistance to 5-FU-induced apoptosis. frontiersin.org
EMT is often driven by the activation of specific transcription factors, including Twist, Zeb1, and Zeb2. nih.gov
Tumor Microenvironment (TME): The TME is a complex ecosystem comprising various cell types, including cancer-associated fibroblasts (CAFs), immune cells, and the extracellular matrix (ECM), as well as non-cellular components like signaling molecules and physical cues such as hypoxia. nih.gov
Hypoxia: A common feature of solid tumors, hypoxia, is strongly associated with chemoresistance. oaepublish.comfrontiersin.org Hypoxic conditions can activate hypoxia-inducible factor-1α (HIF-1α), a key transcription factor that orchestrates cellular adaptation to low oxygen levels. oaepublish.comtandfonline.com This can lead to increased 5-FU resistance. tandfonline.com For instance, hypoxia can induce the expression of lncRNA NORAD, which in turn promotes 5-FU resistance. tandfonline.com
Cancer-Associated Fibroblasts (CAFs): These cells can promote 5-FU resistance by secreting various factors that influence tumor cell behavior. nih.gov For example, CAFs can induce EMT in colorectal cancer cells, thereby reducing their sensitivity to chemotherapy. spandidos-publications.com
Immune Cells: Tumor-associated macrophages (TAMs) are another key component of the TME that can modulate chemoresistance. spandidos-publications.com For instance, M2-type TAMs can secrete cytokines like IL-6, which can enhance the anti-apoptotic ability of colorectal cancer cells and promote resistance to 5-FU. spandidos-publications.com
Extracellular Matrix (ECM): The ECM provides structural support and also signals to tumor cells. Alterations in ECM components can influence drug resistance. For example, ECM1 has been shown to regulate the resistance of colorectal cancer to 5-FU by modulating apoptosis and EMT. frontiersin.org
The interplay between cellular plasticity and the TME creates a dynamic and adaptive system that enables cancer cells to survive chemotherapy, highlighting the need for therapeutic strategies that target not only the tumor cells themselves but also their surrounding microenvironment. nih.gov
Design, Synthesis, and Preclinical Evaluation of Fluorouracil Analogues and Derivatives
Rational Design Strategies for Novel Fluorouracil Compounds
The rational design of new fluorouracil-based entities is a multifaceted approach that leverages a deep understanding of its mechanism of action, metabolic pathways, and the molecular intricacies of cancer cell biology.
Structure-activity relationship (SAR) studies are fundamental to the rational design of more effective 5-FU derivatives. These studies systematically modify the 5-FU scaffold and evaluate the resulting impact on anticancer activity. A key focus has been the modification at the N1 and N3 positions of the pyrimidine (B1678525) ring. tandfonline.comnih.goveurekaselect.comingentaconnect.com
Research has shown that introducing different substituents can significantly influence the compound's lipophilicity, metabolic stability, and ultimately its cytotoxic potential. For instance, the synthesis of sulfonyl 5-fluorouracil (B62378) derivatives has revealed important SAR insights. It was discovered that the presence of electron-withdrawing groups, such as nitro or trifluoromethyl groups, at the 2- or 4-position of the aryl group of arylsulfonyl derivatives could enhance anticancer activity against certain cancer cell lines. tandfonline.comtandfonline.com Conversely, the introduction of electron-donating groups like methyl or acetamido groups at the 4-position on the phenyl ring led to a notable decrease in anticancer activity. tandfonline.com This suggests that the electronic properties of the substituents play a crucial role in the drug's interaction with its molecular targets.
The following table summarizes the structure-activity relationships of some sulfonyl 5-FU derivatives:
| Compound ID | Aryl Substituent | Position of Substituent | Effect on Anticancer Activity (BEL-7402 cells) |
| 2d | -Br | 4 | Increased activity |
| 2j | -CF₃ | 4 | Increased activity |
| 2c | -CH₃ | 4 | Decreased activity |
| 2h | -NHCOCH₃ | 4 | Decreased activity |
| 2f | -NO₂ | 2 | Higher activity |
| 2e | -NO₂ | 3 | Lower activity than 2-position |
Data sourced from scientific literature. tandfonline.com
These SAR studies provide a valuable roadmap for medicinal chemists to design more potent 5-FU analogues by strategically placing substituents that enhance desired pharmacological properties.
A primary driver for the development of novel 5-FU derivatives is to circumvent the mechanisms of drug resistance that often limit its clinical efficacy. acs.orgresearchgate.net Resistance to 5-FU can arise from various factors, including alterations in its metabolic activation, target enzyme modifications, and increased drug efflux. acs.orgresearchgate.net
One rational design strategy involves creating hybrid molecules that combine 5-FU with other pharmacologically active compounds. eurekaselect.comingentaconnect.com This approach aims to create a single molecule with multiple mechanisms of action, potentially overcoming resistance pathways that affect 5-FU alone. For example, the development of pencitabine, a hybrid of capecitabine (B1668275) and gemcitabine (B846), was a deliberate attempt to redesign the capecitabine structure to prevent its metabolic conversion to 5-FU, which is associated with certain toxicities. nih.govacs.org
Another approach is the development of prodrugs that are selectively activated in the tumor environment. Capecitabine is a prime example of a rationally designed prodrug that is converted to 5-FU preferentially in tumor tissue, leading to higher intratumoral drug concentrations and potentially better tolerability. researchgate.netnih.gov
Furthermore, researchers are designing 5-FU analogues that are less susceptible to efflux by multidrug resistance proteins like P-glycoprotein (P-gp). In silico studies have been used to predict whether newly designed analogues would be substrates for P-gp, with the goal of selecting candidates that are not, thereby reducing the likelihood of this form of resistance. nih.govresearchgate.net The encapsulation of a diruthenium complex containing a 5-FU derivative within PMMA nanoparticles has also been shown to prevent the development of drug resistance in vitro, suggesting that the combined action of the released 5-FU and the diruthenium moiety can overcome resistance. acs.org
Synthetic Methodologies for Fluorouracil Derivatives
The creation of novel 5-FU analogues relies on a diverse array of synthetic chemistry techniques, ranging from multi-step synthesis to sophisticated conjugation strategies.
The synthesis of many 5-FU derivatives involves multi-step reaction sequences to build the desired molecular architecture. For instance, the synthesis of 1-carbamoyl-5-fluorouracils has been achieved through several methods, including the reaction of 5-FU with an isocyanate, the reaction of 1-chloroformyl-5-fluorouracil with an amine, or the reaction of 5-FU with a carbamoyl (B1232498) chloride. oup.com
A multi-step synthesis was also employed to create a novel 5-FU derivative linked to 5-amino-1H-tetrazole, with the goal of reducing toxicity. tandfonline.comresearchgate.netnih.gov Similarly, the synthesis of mutual prodrugs of 5-FU with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and meloxicam (B1676189) also requires multi-step procedures. researchgate.netuobaghdad.edu.iq These syntheses often involve the creation of intermediate compounds that are then coupled to the 5-FU moiety.
The synthesis of ester-based 5-FU derivatives has been accomplished via a benzoylation reaction (a modified Schotten-Baumann reaction) of N1-hydroxylated 5-FU. undip.ac.id This process involves reacting 5-fluoro-1-(hydroxymethyl)-uracil with various substituted benzoyl chlorides under specific temperature and time conditions to yield the final products. undip.ac.id
Conjugation strategies involve linking 5-FU to other molecules to enhance its properties, such as tumor targeting, stability, or to impart additional therapeutic effects. eurekaselect.comingentaconnect.com
One notable example is the conjugation of 5-FU with colchicine (B1669291), a compound known for its ability to disrupt microtubules. japsonline.comump.edu.my The synthesis of these hybrids typically involves creating a 5-fluorouracil-1-yl acetic acid intermediate, which is then coupled to a C-10 derivative of colchicine. japsonline.com This approach aims to combine the antimetabolite activity of 5-FU with the antimitotic properties of colchicine in a single molecule.
Another conjugation strategy involves the attachment of tetrahydrofuran (B95107) rings to the 5-FU molecule. The reaction of 5-fluorouracil with 2,3-dihydrofuran (B140613) at elevated temperatures in a closed vessel can produce 1-(tetrahydro-2-furyl)-5-fluorouracil or 1,3-bis-(tetrahydro-2-furyl)-5-fluorouracil, depending on the reaction conditions. google.com These derivatives have been explored for their potential as orally active anticancer agents.
The following table provides an overview of some conjugation strategies:
| Conjugated Moiety | Linkage Type | Synthetic Approach | Rationale |
| Colchicine | Amide bond | Coupling of 5-fluorouracil-1-yl-acetic acid with a C-10 colchicine derivative. japsonline.com | Combine antimetabolite and antimitotic activities. japsonline.com |
| Tetrahydrofuran | N-glycosidic-like bond | Reaction of 5-FU with 2,3-dihydrofuran at high temperature. google.com | Improve oral bioavailability. |
| Amino Acids/Peptides | Various | Coupling reactions. eurekaselect.comingentaconnect.com | Enhance metabolic stability and absorption. eurekaselect.com |
| Polymers | Various | Attachment to polymer chains. nih.gov | Improve drug delivery and reduce side effects. nih.gov |
Preclinical In Vitro and In Silico Evaluation
Before any new 5-FU analogue can be considered for further development, it must undergo rigorous preclinical evaluation to assess its potential efficacy and to understand its mechanism of action at a molecular level. This evaluation typically involves a combination of in vitro and in silico methods.
In vitro evaluation involves testing the synthesized compounds on cultured cancer cell lines to determine their cytotoxic activity. tandfonline.comresearchgate.netnih.govundip.ac.idmalariaworld.orgnih.govsci-hub.se A common method used is the MTT assay, which measures the metabolic activity of cells and provides an indication of cell viability. tandfonline.comresearchgate.netnih.gov The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from these assays, representing the concentration of the drug that inhibits cell growth by 50%. For example, a newly synthesized 5-FU analogue containing a 5-amino-1H-tetrazole moiety showed an IC₅₀ of 15.67 µg/mL against the AGS gastric cancer cell line, indicating greater efficacy in inhibiting cell proliferation compared to the parent 5-FU. tandfonline.comresearchgate.netnih.gov
In silico evaluation , on the other hand, utilizes computational methods to predict the properties and behavior of new molecules. nih.govresearchgate.nettandfonline.comresearchgate.netnih.gov Molecular docking is a widely used in silico technique that simulates the interaction between a ligand (the drug candidate) and its target protein, such as thymidylate synthase. nih.govresearchgate.net These studies can predict the binding affinity and the specific interactions (e.g., hydrogen bonds) between the drug and its target. For instance, in silico studies of a 5-FU derivative with an amino tetrazole group predicted a higher binding energy to the BCL2 enzyme (-7.2 kcal/mol) compared to 5-FU (-4.8 kcal/mol), suggesting potentially greater anticancer activity. tandfonline.comnih.gov
The following table presents a summary of preclinical evaluation data for selected 5-FU derivatives:
| Derivative | Evaluation Method | Cell Line/Target | Key Finding |
| 5-Amino-1H-tetrazole linked 5-FU | In vitro (MTT assay) | AGS (gastric cancer) | IC₅₀ = 15.67 µg/mL, more effective than 5-FU. tandfonline.comresearchgate.netnih.gov |
| 5-Amino-1H-tetrazole linked 5-FU | In silico (Molecular Docking) | BCL2 enzyme | Binding energy = -7.2 kcal/mol (vs. -4.8 kcal/mol for 5-FU). tandfonline.comnih.gov |
| Modified derivatives PRA6, PRA10, PRA14 | In silico (Molecular Docking) | Thymidylate Synthase | PRA10 showed the highest binding affinity (-9.1 Kcal/mol). nih.govresearchgate.net |
| Fluorinated diphenylamine (B1679370) chalcone (B49325) derivative (B5) | In vitro (Cytotoxicity assay) | HeLa (cervical cancer) | IC₅₀ = 24.53 µg/ml, outperforming standard 5-FU. malariaworld.org |
| Fluorinated diphenylamine chalcone derivative (B3) | In vitro (Cytotoxicity assay) | HeLa (cervical cancer) | IC₅₀ = 32.42 µg/ml, outperforming standard 5-FU. malariaworld.org |
These preclinical evaluation methods are crucial for identifying the most promising candidates for further development and for providing insights into their potential clinical utility.
Cell-Based Cytotoxicity Assays (e.g., MTT Test, IC50 determination)
Cell-based cytotoxicity assays are fundamental in the preclinical evaluation of novel Fluorouracil (5-FU) analogues and derivatives. These assays determine the concentration at which a compound inhibits cellular growth by 50% (IC50), providing a quantitative measure of its cytotoxic potential. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for this purpose, assessing cell viability based on the metabolic activity of living cells. mdpi.comindonesianjournalofcancer.or.id
Research has demonstrated the dose- and time-dependent cytotoxic effects of 5-FU and its derivatives across various cancer cell lines. For instance, in a study on colon cancer cell lines HCT 116 and HT-29, the IC50 of free 5-FU on HCT 116 cells decreased significantly with prolonged exposure, from 185 µM at 24 hours to 1.48 µM at 120 hours. nih.gov In contrast, the HT-29 cell line was less sensitive, only reaching an IC50 of 11.25 µM after 120 hours of treatment. nih.gov This highlights the importance of exposure duration in determining the cytotoxic efficacy of 5-FU. nih.gov
Novel formulations and analogues have been developed to enhance the cytotoxicity of 5-FU. For example, co-crystals of 5-FU with cyclic dimers of amino acids, such as Tryptophane and Leucine, have shown high potential against colon cancer cell lines. arabjchem.org Similarly, a novel uracil (B121893) analogue, U-359, exhibited significant cytotoxicity in MCF-7 breast cancer cells with an IC50 value of 3.8 µM, which was approximately three times more toxic than to non-cancerous MCF-10A cells. mdpi.com In another study, a combination of 5-FU and Thymoquinone (TQ) on tongue squamous cell carcinoma cells (HNO-97) showed dose-dependent cytotoxicity. waocp.org The IC50 values were determined to be 2 µM/ml for 5-FU and 12.5 µM/ml for TQ. waocp.org
Furthermore, the development of drug delivery systems, such as loading 5-FU into cellulose (B213188) fibers (CF/5-FU), has shown promising results. At a concentration of 250 µg/mL, CF/5-FU inhibited colorectal cancer cell growth by 58% while only causing 23% inhibition in normal colorectal cells. dovepress.com This suggests an improved selectivity of the novel formulation for cancer cells. dovepress.com
The table below summarizes the IC50 values of 5-FU and its analogues in various cancer cell lines from different studies.
| Compound/Formulation | Cell Line | IC50 Value | Exposure Time | Citation |
| 5-Fluorouracil | HCT 116 | 185 µM | 24 hours | nih.gov |
| 5-Fluorouracil | HCT 116 | 11.3 µM | 72 hours | nih.gov |
| 5-Fluorouracil | HCT 116 | 1.48 µM | 120 hours | nih.gov |
| 5-Fluorouracil | HT-29 | 11.25 µM | 120 hours | nih.gov |
| 5-Fluorouracil | MCF-7 | 25 µM | Not Specified | mdpi.com |
| U-359 | MCF-7 | 3.8 µM | Not Specified | mdpi.com |
| 5-Fluorouracil | HNO-97 | 2 µM/ml | 24 hours | waocp.org |
| Thymoquinone | HNO-97 | 12.5 µM/ml | 24 hours | waocp.org |
| pHLNP3-5-FU | HT-29 | 0.4114 µM | Not Specified | oatext.com |
| pHLNP3-5-FU | HCT-116 | 0.2041 µM | Not Specified | oatext.com |
| 5-Fluorouracil | SW620 | 13 µg/ml | 48 hours | spandidos-publications.com |
| 5-Fluorouracil | A549 | 5.03 µM | 48 hours | mdpi.com |
| 5-Fluorouracil | CR-CSCs | 141.26 µM | Not Specified | indonesianjournalofcancer.or.id |
| EGCG | CR-CSCs | 464.56 µM | Not Specified | indonesianjournalofcancer.or.id |
Cellular Proliferation and Colony Formation Assays
Cellular proliferation and colony formation assays are crucial for evaluating the long-term efficacy of Fluorouracil (5-FU) analogues and derivatives. These assays assess the ability of single cells to grow into a colony, providing insight into the cytostatic and cytotoxic effects of a compound.
Studies have shown that combining 5-FU with other agents can synergistically inhibit cancer cell proliferation. For instance, the combination of 5-FU and 5-hydroxymethyl-2'-deoxyuridine (B45661) (hmUdR) markedly reduced colony formation in HT-29 colorectal adenocarcinoma cells compared to either compound alone. oncoscience.us After a 24-hour incubation, colony formation was reduced by about 50%, and by more than 95% after 48 hours. oncoscience.us
Similarly, the combination of Gypenosides (Gyp) with 5-Fu has been shown to synergistically potentiate the inhibition of cell viability in SW-480, SW-620, and Caco2 colorectal cancer cells. plos.org The combination index (CI) values for the co-treatment were less than 1, indicating a synergistic effect. plos.org For SW-480 cells, the combination of 5 µg/ml of 5-Fu and 70 µg/ml of Gyp displayed the most effective synergistic inhibition. plos.org
Novel formulations of 5-FU have also demonstrated enhanced anti-proliferative activity. For example, 5-FU-loaded poly(d,l-lactic-co-glycolic acid) (PLGA) nanoparticles (5-FU-PLGA NPs) showed greater inhibition of HCT 116 cell viability compared to free 5-FU. nih.gov After 3 days of treatment with 100 µM of 5-FU, the viability of HCT 116 cells was 38.8% for the free drug and 18.6% for the nanoparticle formulation. nih.gov
The development of resistant cell lines is a significant challenge in chemotherapy. Chronic exposure of HT29 colorectal cancer cells to 5-FU or 5-fluorouridine (B13573) (FUR) led to the establishment of resistant derivative cell lines, HT29FU and HT29FUR, which exhibited a distinct, asteroid-like morphology. iiarjournals.org The IC50 value for 5-FU in the resistant HT29FU cell line was over 148 µM, a substantial increase from the 5 µM required to kill 50% of the parental HT29 cells. iiarjournals.org
The table below summarizes findings from cellular proliferation and colony formation assays for 5-FU and its combinations.
| Treatment | Cell Line | Assay | Key Finding | Citation |
| 5-FU + hmUdR | HT-29 | Colony Formation | >95% reduction in colony formation after 48h. | oncoscience.us |
| 5-FU + Gypenosides | SW-480 | Cell Viability | Synergistic inhibition with a CI value of 0.63. | plos.org |
| 5-FU-PLGA NPs | HCT 116 | Cell Viability | Enhanced inhibition compared to free 5-FU. | nih.gov |
| 5-FU | HT29FU (resistant) | Cytotoxicity | IC50 > 148 µM, compared to 5 µM in parental cells. | iiarjournals.org |
Cell Migration Studies
Cell migration is a critical process in cancer metastasis. The evaluation of how Fluorouracil (5-FU) analogues and derivatives affect cell migration provides valuable information about their potential to inhibit cancer spread.
Future preclinical evaluations of new 5-FU derivatives should incorporate specific cell migration assays, such as the wound-healing assay or the Boyden chamber assay, to directly assess their anti-metastatic potential.
Apoptosis Induction Studies (e.g., PARP Analysis)
Apoptosis, or programmed cell death, is a key mechanism through which chemotherapeutic agents eliminate cancer cells. The induction of apoptosis by Fluorouracil (5-FU) analogues and derivatives is a critical indicator of their therapeutic potential. Poly (ADP-ribose) polymerase (PARP) analysis is a common method to detect apoptosis, as the cleavage of PARP is a hallmark of this process.
Studies have shown that 5-FU and its derivatives can induce apoptosis through various mechanisms. For instance, 5-FU can modulate the Bax/Bcl-2 or Bcl-xl ratio, leading to apoptosis. mdpi.com The combination of a novel uracil analogue, U-359, with 5-FU was found to potentiate apoptotic effects in breast cancer cells, as indicated by elevated levels of cleaved PARP1. mdpi.com
The combination of 5-FU with Thymoquinone (TQ) on tongue squamous cell carcinoma cells (HNO-97) also demonstrated a significant induction of apoptosis. waocp.org The combination treatment resulted in the highest percentage of apoptotic cells (approximately 65%) compared to 5-FU (30%) or TQ (45%) alone. waocp.org
Furthermore, the synergistic effect of 5-FU and 5-hydroxymethyl-2'-deoxyuridine (hmUdR) in cancer cells leads to a dramatic increase in single-strand breaks in replicating cells. oncoscience.us This, in turn, results in NAD+ depletion due to the synthesis of poly(ADP-ribose) and subsequent S-phase arrest, ultimately contributing to cell death. oncoscience.us
In colon cancer cells, treatment with 5-FU has been shown to induce variable degrees of apoptosis, which is a desired outcome of the therapy. spandidos-publications.com These findings underscore the importance of apoptosis induction as a primary mechanism of action for 5-FU and its derivatives in cancer therapy.
Prodrug Development and Research Concepts (e.g., Capecitabine, S-1)
The development of prodrugs is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients. For Fluorouracil (5-FU), which suffers from a short half-life and non-selective toxicity, several prodrugs have been successfully developed and are used in clinical practice.
Capecitabine is an orally administered fluoropyrimidine carbamate (B1207046) that is converted to 5-FU through a three-step enzymatic cascade. The final conversion step is catalyzed by thymidine (B127349) phosphorylase (TP), an enzyme that is often found at higher concentrations in tumor tissues compared to normal tissues. This tumor-selective activation is intended to increase the concentration of 5-FU at the tumor site, thereby enhancing its antitumor activity while reducing systemic toxicity.
Tegafur (B1684496) , another prodrug of 5-FU, is a component of the oral combination drug S-1 . S-1 combines tegafur with two modulators: gimeracil (B1684388) (a dihydropyrimidine (B8664642) dehydrogenase inhibitor) and oteracil (an orotate (B1227488) phosphoribosyltransferase inhibitor). Gimeracil inhibits the degradation of 5-FU, leading to higher and more sustained plasma concentrations of the active drug. Oteracil is designed to reduce the gastrointestinal toxicity of 5-FU by inhibiting its phosphorylation in the gut.
The concept of creating prodrugs extends to novel research concepts as well. For instance, the synthesis of 5-fluorouracil-substituted ampelopsin derivatives represents an effort to create new compounds with potentially improved anticancer activities. nih.gov These novel derivatives are designed to leverage the biological activities of both 5-FU and ampelopsin.
The ongoing research into 5-FU prodrugs and novel derivatives aims to further enhance tumor selectivity, improve oral bioavailability, and overcome mechanisms of drug resistance, ultimately leading to more effective and safer cancer therapies.
Mechanistic Basis of 5 Fluorouracil Combination Strategies in Preclinical Models
Rationale for Combining 5-Fluorouracil (B62378) with Other Agents
5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various cancers, particularly those of the gastrointestinal tract. imapac.commdpi.com Its cytotoxic effects stem from the inhibition of thymidylate synthase and the misincorporation of its metabolites into RNA and DNA. nih.gov However, resistance to 5-FU is a significant clinical challenge. nih.govnih.gov The rationale for combining 5-FU with other agents in preclinical models is primarily to overcome this resistance and enhance its therapeutic efficacy. plos.org By targeting multiple, often complementary, cellular pathways, combination strategies aim to achieve synergistic or additive antitumor effects, which would not be possible with single-agent therapy. mdpi.comscielo.br
Preclinical studies explore these combinations to understand the molecular interactions that lead to increased cancer cell death. For instance, combining 5-FU with DNA-damaging agents like oxaliplatin (B1677828) or irinotecan (B1672180) was historically based on the premise that inhibiting DNA synthesis with 5-FU would prevent the repair of DNA damage induced by the partner drug, leading to enhanced cell killing. scielo.brmit.edu However, recent research has revealed a more complex picture, suggesting that for some cancers, the RNA-damaging effects of 5-FU are more critical, which has shifted the rationale for selecting combination partners. imapac.commit.edu Furthermore, natural compounds like curcumin (B1669340) are investigated in combination with 5-FU to potentially increase the susceptibility of cancer cells to its cytotoxic effects and mitigate toxicity. semanticscholar.org The overarching goal is to identify combinations that can produce a more profound and durable antitumor response than 5-FU alone. scielo.braacrjournals.org
Synergistic Interactions at the Molecular Level
Combination therapies involving 5-Fluorouracil (5-FU) often synergistically enhance DNA damage, a key mechanism for killing cancer cells. This is frequently observed through the modulation of the DNA damage response (DDR) pathways. A critical marker of DNA double-strand breaks is the phosphorylation of the histone variant H2AX, forming γH2AX. nih.gov Preclinical studies have shown that combining 5-FU with agents like irinotecan and lurbinectedin (B608698) leads to a significant upregulation of γH2AX, indicating an increase in DNA damage. nih.govnih.govdntb.gov.ua
The Ataxia Telangiectasia and Rad3-related (ATR) and Checkpoint Kinase 1 (Chk1) pathway is a crucial component of the DDR, particularly in response to replication stress and DNA damage. nih.gov When DNA damage occurs, the ATR/Chk1 pathway is activated to halt the cell cycle and allow for repair. nih.govspandidos-publications.com Inhibiting this protective response can potentiate the effects of DNA-damaging agents. For example, the ATR inhibitor AZD6738 has been shown to increase the sensitivity of colorectal cancer cells to 5-FU. spandidos-publications.com The combination of 5-FU and AZD6738 suppresses the phosphorylation of Chk1, thereby preventing the G2 checkpoint from functioning correctly and leading to increased cell death. spandidos-publications.com Similarly, in pancreatic cancer cell lines, the combination of lurbinectedin and irinotecan, sometimes with 5-FU, upregulates the Chk1/ATR pathway, suggesting that the induced replicative stress and DNA damage are key to the synergistic interaction. nih.govnih.govaacrjournals.org This modulation of DDR pathways prevents cancer cells from repairing the damage induced by chemotherapy, ultimately leading to their demise. e-crt.org
Recent research has highlighted that in certain cancers, like colorectal cancer, the primary mechanism of 5-Fluorouracil (5-FU) cytotoxicity is through its incorporation into RNA, leading to an RNA damage response, rather than its effects on DNA synthesis. imapac.commit.edubiorxiv.org 5-FU's metabolite, 5-fluorouridine (B13573) triphosphate (FUTP), is incorporated into various RNA species, most notably ribosomal RNA (rRNA), which is a major component of ribosomes—the cellular machinery for protein synthesis. mit.eduresearchgate.netbiorxiv.org This incorporation creates "fluorinated ribosomes" that can have altered translational activities. researchgate.netbiorxiv.org
The damage to rRNA and subsequent disruption of ribosome biogenesis and function are central to 5-FU's RNA-mediated effects. mit.edubiorxiv.org If cells are unable to produce new, functional ribosomes, they cannot synthesize the proteins necessary for their survival and proliferation, which can trigger apoptosis. imapac.commit.edu This understanding opens up new avenues for combination strategies. Preclinical findings suggest that combining 5-FU with drugs that stimulate ribosome production could create a highly synergistic effect. mit.edubiorxiv.org For example, inhibiting KDM2A, a protein that suppresses ribosome production, has been shown to increase the rate of cell death in colon cancer cells treated with 5-FU. mit.edubiorxiv.org Conversely, some DNA-damaging drugs can signal cells to halt ribosome production, which could antagonize the RNA-damaging effects of 5-FU, providing a potential explanation for why certain combinations are less effective than anticipated. mit.edu Therefore, enhancing the RNA-mediated effects of 5-FU by modulating ribosome biogenesis is a promising strategy in preclinical models.
5-Fluorouracil (5-FU) can induce both apoptosis (programmed cell death) and autophagy, a cellular process of self-digestion. frontiersin.org The interplay between these two pathways in response to 5-FU combination therapy is complex and can determine the ultimate fate of the cancer cell. nih.govfrontiersin.org
In some contexts, autophagy can act as a survival mechanism, allowing cancer cells to withstand the stress induced by chemotherapy. plos.org However, in other scenarios, it can be a pro-death signal that contributes to cell killing. frontiersin.org Combination strategies often aim to shift this balance towards apoptosis. For example, preclinical studies have shown that combining 5-FU with curcumin can attenuate the activation of autophagy and promote the cytotoxicity of 5-FU in human colon carcinoma cells. frontiersin.org This is achieved by altering the expression of key autophagy-related proteins like LC3II/LC3I and beclin-1. frontiersin.org
Conversely, some combinations leverage the induction of both autophagy and apoptosis for a synergistic antitumor effect. The combination of 5-FU and withaferin-A in colorectal cancer cells has been shown to induce endoplasmic reticulum (ER) stress, which in turn triggers both autophagy and apoptosis. nih.gov Similarly, combining 5-FU with resveratrol (B1683913) in gastric cancer models prompted p53-mediated apoptosis and autophagy. scielo.br Furthermore, the combination of lurbinectedin and irinotecan with 5-FU can lead to the downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the apoptosis-inducing Fas ligand, tipping the scales towards cell death. nih.govaacrjournals.org These studies demonstrate that altering the signaling of these critical cell fate pathways is a key mechanistic basis for the efficacy of 5-FU combination strategies in preclinical models.
Preclinical Studies of 5-Fluorouracil in Combination (e.g., with Irinotecan, Lurbinectedin, Curcumin)
Preclinical research has extensively investigated the combination of 5-Fluorouracil (5-FU) with various agents to enhance its anticancer activity. These studies provide insights into the molecular mechanisms underlying the observed synergistic or additive effects.
5-Fluorouracil and Irinotecan: The combination of 5-FU and irinotecan is a standard treatment for colorectal cancer. scielo.br Preclinical studies have explored the optimal sequencing and mechanistic basis of this combination. Some studies suggest that administering irinotecan before 5-FU yields the best results. scielo.braacrjournals.org The synergistic effects have been attributed to various mechanisms, including an irinotecan-induced decrease in thymidylate synthase activity, the primary target of 5-FU. scielo.br Conversely, prior administration of 5-FU was suggested to potentiate irinotecan by stimulating the formation of DNA-topoisomerase I complexes, the target of irinotecan's active metabolite. scielo.br Irinotecan potentiates the lethal effects of radiation by interacting with DNA single-strand breaks, converting them into irreversible double-strand breaks during DNA replication, leading to cell death. cancernetwork.com
5-Fluorouracil and Lurbinectedin: Lurbinectedin is a newer chemotherapeutic agent that works by inhibiting active transcription and inducing DNA breaks, leading to apoptosis. nih.govnih.govaacrjournals.org Preclinical studies in pancreatic cancer cell lines have shown that lurbinectedin in combination with irinotecan and 5-FU results in highly efficient and synergistic tumor cell killing. mdpi.comnih.govnih.govaacrjournals.org Mechanistically, this triple combination leads to an upregulation of the DNA damage marker γH2AX and the Chk1/ATR pathway, indicating significant replicative stress. nih.govnih.gov It also appears to enhance the synergism between 5-FU and irinotecan. nih.govaacrjournals.org
5-Fluorouracil and Curcumin: Curcumin, a natural compound derived from turmeric, has been studied as a chemosensitizer for 5-FU. semanticscholar.orgplos.org Preclinical evidence suggests that curcumin can enhance the cytotoxicity of 5-FU in various cancer cell lines, including colon and gastric cancer. semanticscholar.orgpublisherspanel.com In mismatch repair-deficient human colon cancer cells, pretreatment with curcumin enhanced the chemosensitization to 5-FU. plos.org The proposed mechanisms are complex and include the downregulation of the anti-apoptotic protein Bcl-2 and the activation of caspases, which are key executioners of apoptosis. semanticscholar.org Additionally, curcumin has been shown to inhibit the NF-κB signaling pathway, which is involved in cell survival and chemoresistance. semanticscholar.orgplos.org
Interactive Data Table: Preclinical Findings of 5-FU Combination Studies
| Combination | Cancer Model | Key Mechanistic Findings | Reference(s) |
| 5-FU + Irinotecan | Colon Cancer | Irinotecan decreases thymidylate synthase activity; 5-FU may increase DNA-topoisomerase I complexes. | scielo.braacrjournals.org |
| 5-FU + Lurbinectedin + Irinotecan | Pancreatic Cancer | Upregulation of γH2AX and Chk1/ATR pathway; enhanced synergism between 5-FU and irinotecan. | mdpi.comnih.govnih.govaacrjournals.org |
| 5-FU + Curcumin | Colon, Gastric Cancer | Downregulation of Bcl-2, activation of caspases, inhibition of NF-κB signaling. | semanticscholar.orgplos.orgpublisherspanel.com |
Molecular and Genetic Biomarkers of 5 Fluorouracil Response and Resistance in Research
Genetic Polymorphisms Influencing Fluorouracil Metabolism (e.g., DPYD, MTHFR)
Genetic variations in enzymes that metabolize 5-FU can significantly alter its efficacy and toxicity. ecancer.org Polymorphisms in genes such as DPYD and MTHFR are among the most studied for their impact on fluoropyrimidine metabolism. aacrjournals.orgnih.gov
Dihydropyrimidine (B8664642) Dehydrogenase (DPYD): The DPYD gene encodes the DPD enzyme, which is the rate-limiting step in 5-FU catabolism, breaking down over 80% of the administered dose. mdpi.comexp-oncology.com.uanih.gov Genetic polymorphisms in DPYD can lead to DPD enzyme deficiency, increasing the risk of severe, life-threatening toxicity due to higher systemic exposure to 5-FU. nih.govmedscape.comoaepublish.com Several DPYD variants have been associated with altered 5-FU metabolism and toxicity. hee.nhs.uk For instance, the DPYD2A variant (c.1905+1G>A) causes a splicing defect, leading to a non-functional protein and is a well-established risk factor for severe toxicity. medscape.com Other variants like DPYD13 (c.1679T>G) and c.2846A>T are also linked to reduced enzyme function and increased toxicity. hee.nhs.ukfrontiersin.org Research in different populations has identified various rare and common polymorphisms, suggesting that the spectrum of clinically relevant DPYD variants may differ across ethnic groups. frontiersin.org For example, a study on Turkish colorectal cancer patients found that DPYD 496AG and GG genotypes might offer protection against severe adverse events compared to the AA genotype, while the 85T>C polymorphism was associated with longer survival times. nih.gov
Methylenetetrahydrofolate Reductase (MTHFR): The MTHFR enzyme is crucial in folate metabolism, which is essential for the cytotoxic action of 5-FU. ajol.infooncotarget.com MTHFR converts 5,10-methylenetetrahydrofolate (5,10-MTHF) to 5-methyltetrahydrofolate. nih.govoncotarget.com Reduced MTHFR activity can lead to an accumulation of 5,10-MTHF, which may enhance the binding of 5-FU's active metabolite (FdUMP) to thymidylate synthase, thereby increasing its anti-cancer effect. oatext.comspandidos-publications.com
Two common polymorphisms in the MTHFR gene, C677T (rs1801133) and A1298C (rs1801131), are associated with decreased enzyme activity. oatext.comnih.gov However, their predictive value for 5-FU response and toxicity has yielded inconsistent results in clinical studies. aacrjournals.orgajol.info Some research indicates that the MTHFR 677G>A (equivalent to C677T) polymorphism is a significant risk factor for hematological toxicities like neutropenia, leukopenia, and thrombocytopenia. nih.govfrontiersin.orgnih.gov Conversely, a meta-analysis suggested that neither the C677T nor the A1298C polymorphism could be considered reliable predictors of clinical response to fluoropyrimidine-based chemotherapy in colorectal cancer patients. oncotarget.com Another study associated the MTHFR 1298A>C polymorphism with treatment-related toxicity when 5-FU was used alone. nih.gov The conflicting findings highlight the complexity of the folate pathway and suggest that the effect of MTHFR polymorphisms may be influenced by other genetic and environmental factors. aacrjournals.orgnih.gov
Table 1: Selected Genetic Polymorphisms and Their Investigated Role in 5-Fluorouracil (B62378) Response This table is interactive. Click on headers to sort.
| Gene | Polymorphism | Reported Association in Research Studies |
|---|---|---|
| DPYD | c.1905+1G>A (DPYD*2A) | Associated with complete or near complete absence of DPD activity, leading to increased risk of severe toxicity. nih.govmedscape.comhee.nhs.uk |
| DPYD | c.1679T>G (DPYD*13) | Associated with reduced DPD activity and increased risk of severe toxicity. hee.nhs.ukfrontiersin.org |
| DPYD | c.2846A>T (p.D949V) | Linked to partial DPD deficiency and increased risk of severe adverse reactions. nih.govfrontiersin.org |
| DPYD | c.1236G>A/HapB3 | Associated with reduced DPD activity and severe fluoropyrimidine-related toxicity. hee.nhs.uk |
| DPYD | c.496A>G | AG and GG genotypes found to be potentially protective against severe toxicities compared to AA genotype. nih.gov |
| MTHFR | C677T (rs1801133) | Associated with reduced enzyme activity. ajol.infonih.gov Linked to increased hematological toxicity in some studies, but its predictive role for efficacy is inconsistent. ajol.infooncotarget.comnih.govfrontiersin.org |
| MTHFR | A1298C (rs1801131) | Associated with reduced enzyme activity. oatext.com Some studies report associations with toxicity, while others find no significant link to treatment response. oncotarget.comnih.govnih.govascopubs.org |
Gene and Protein Expression Levels as Research Markers
The expression levels of key enzymes and transporters in the 5-FU metabolic and action pathways are actively being researched as potential biomarkers.
Thymidylate synthase (TS) is the primary target of 5-FU's active metabolite, fluorodeoxyuridine monophosphate (FdUMP). aacrjournals.orgnih.gov The inhibition of TS disrupts DNA synthesis and repair, leading to cell death. nih.gov Consequently, the level of TS expression within tumor cells has been a long-standing candidate biomarker for predicting 5-FU response. plos.org Numerous studies have investigated the correlation between TS expression (at both the mRNA and protein level) and clinical outcomes.
As the key enzyme for 5-FU catabolism, DPD activity within the tumor itself is a logical biomarker candidate. exp-oncology.com.uaoaepublish.com High intratumoral DPD expression leads to rapid degradation of 5-FU into inactive metabolites, thereby reducing the amount of drug available to exert its cytotoxic effects. exp-oncology.com.uanih.gov
Several studies have demonstrated that low DPD expression or activity in tumor tissue correlates with higher sensitivity and better response to 5-FU. exp-oncology.com.uaaacrjournals.org In head and neck cancer, patients who had a complete response to 5-FU-based chemotherapy showed lower tumoral DPD activities than non-responding patients. aacrjournals.org Similarly, various studies in human cancer cell lines and tumor xenografts have shown that DPD expression is inversely correlated with 5-FU response. exp-oncology.com.ua The combination of low DPD and low TS expression has also been investigated as a potentially stronger predictor of response. oaepublish.com While promising, the debate on whether intratumoral DPD expression can be a definitive predictive marker is ongoing due to some conflicting results in the literature. oaepublish.com
Human Equilibrative Nucleoside Transporter 1 (hENT1), encoded by the SLC29A1 gene, is a protein that facilitates the transport of nucleoside analogues like 5-FU across the cell membrane. nih.govgeneticsmr.org Its role as a biomarker for 5-FU is complex and appears to vary by cancer type. A systematic review focusing on colorectal cancer found that increased hENT1 expression was paradoxically associated with poor outcomes and resistance to 5-FU. nih.govresearchgate.net One study supported this, showing that inhibiting hENT1 in a colon cancer cell line actually increased 5-FU's efficacy. geneticsmr.org
In contrast, research on pancreatic cancer cell lines found a significant correlation between higher hENT1 mRNA expression and increased resistance to 5-FU (a higher IC50 value). iiarjournals.org This suggests that in this context, hENT1 may be involved in efflux or other resistance mechanisms. iiarjournals.org Another study in pancreatic cancer found that hENT1 expression was a predictive biomarker for gemcitabine (B846) efficacy but not for 5-FU. mdpi.com The lack of robust, standardized methods for assessing hENT1 levels complicates the interpretation of data across studies. nih.govresearchgate.net
MTHFR activity is a critical determinant of the intracellular pool of folates, which are essential for the action of 5-FU. ajol.infonih.gov As previously noted, genetic polymorphisms can reduce MTHFR enzyme activity. nih.gov This reduction is hypothesized to increase the availability of the cofactor 5,10-MTHF, which stabilizes the inhibitory complex formed by FdUMP and thymidylate synthase, thus enhancing 5-FU's cytotoxicity. oatext.comnih.gov
While the genetic link is established, directly measuring MTHFR enzyme activity and correlating it with treatment response is complex. Most research has focused on using MTHFR polymorphisms as a proxy for enzyme activity. ajol.infooncotarget.com Studies have shown that individuals with genotypes corresponding to lower MTHFR activity (e.g., MTHFR 677TT) may experience different toxicity profiles. ajol.infonih.gov However, a clear and consistent association between genetically-determined MTHFR activity and clinical response to 5-FU remains elusive, with different studies reporting positive, negative, or no effects. aacrjournals.orgspandidos-publications.com
Table 2: Gene/Protein Expression Markers and Their Investigated Role in 5-Fluorouracil Response This table is interactive. Click on headers to sort.
| Marker | Function | Association with 5-FU Response in Research |
|---|---|---|
| Thymidylate Synthase (TS) | Primary drug target of 5-FU. aacrjournals.org | High expression levels are often associated with resistance and poorer response. aacrjournals.orgsemanticscholar.orgtandfonline.com |
| Dihydropyrimidine Dehydrogenase (DPD) | Rate-limiting enzyme in 5-FU catabolism. exp-oncology.com.ua | High intratumoral expression is associated with resistance due to increased drug breakdown. exp-oncology.com.uaaacrjournals.org |
| Human Equilibrative Nucleoside Transporter 1 (hENT1) | Transports nucleoside analogues across the cell membrane. geneticsmr.org | Role is complex; some studies link high expression to 5-FU resistance, while others show no predictive value. nih.goviiarjournals.orgmdpi.com |
| Methylenetetrahydrofolate Reductase (MTHFR) | Key enzyme in folate metabolism, affecting the pool of 5-FU cofactors. oncotarget.com | Reduced activity (often inferred from genotype) is hypothesized to increase efficacy, but clinical data is inconsistent. aacrjournals.orgoncotarget.comspandidos-publications.com |
Application of Advanced Research Techniques for Biomarker Identification
The search for reliable 5-FU biomarkers has moved beyond single-gene or single-protein analyses to more comprehensive, high-throughput methods. Advanced techniques like genomics, transcriptomics, and proteomics allow for a broader and more nuanced investigation of the molecular landscape of cancer cells and their response to treatment.
Genomics and Transcriptomics: Next-generation sequencing (NGS) has become a powerful tool for identifying novel genetic variants and gene expression signatures associated with 5-FU resistance. amegroups.orgcd-genomics.com By sequencing the entire exome or genome, researchers can uncover rare mutations in DPYD or other genes that might not be included in standard genotyping panels. mdpi.comfrontiersin.org Transcriptomic analysis, which measures the expression levels of thousands of genes simultaneously, can identify entire pathways that are dysregulated in resistant tumors. frontiersin.org For example, researchers have used gene expression profiling of cancer cell lines and patient-derived organoids to discover multi-gene signatures that can predict 5-FU sensitivity with greater accuracy than single markers. frontiersin.orgresearchgate.netplos.org
Proteomics: Mass spectrometry-based proteomics allows for the large-scale identification and quantification of proteins in tumor tissues. nih.govmdpi.com This approach can identify proteins whose expression levels change in response to 5-FU, revealing potential mechanisms of resistance and new biomarker candidates. spandidos-publications.com In one study, proteomic analysis of rectal cancer biopsies identified a panel of differentially expressed proteins, including HSPA4 and SPTB, that could distinguish between responders and non-responders to 5-FU-based therapy. nih.gov Such studies can uncover markers involved in diverse cellular processes like DNA damage repair and cell cycle regulation that contribute to the drug response. nih.govspandidos-publications.com These advanced techniques, often combined with machine learning algorithms, are essential for developing more robust, multi-faceted predictive models for 5-FU therapy. researchgate.netmdpi.com
Microarray Analysis for Gene Expression Profiling
Microarray analysis has emerged as a powerful high-throughput technology for investigating the molecular mechanisms underlying 5-Fluorouracil (5-FU) response and resistance. This technique allows for the simultaneous measurement of the expression levels of thousands of genes, providing a comprehensive snapshot of the cellular transcriptome. By comparing the gene expression profiles of 5-FU-sensitive parental cancer cell lines with their 5-FU-resistant counterparts, researchers can identify genes and signaling pathways that are differentially regulated and potentially contribute to the resistant phenotype.
In one study, gene expression was analyzed in five pairs of 5-FU resistant and parental cancer cell lines using DNA microarrays. nih.gov The analysis revealed a consistent pattern of down-regulation of key genes involved in the activation of 5-FU in the resistant cell lines. nih.gov Specifically, genes such as thymidine (B127349) kinase, orotate (B1227488) phosphoribosyltransferase, uridine (B1682114) monophosphate kinase, and pyrimidine (B1678525) nucleoside phosphorylase were significantly down-regulated. nih.gov Conversely, the study detected the overexpression of genes associated with drug resistance and cell survival, including thymidylate synthase, the direct target of 5-FU, and the antiapoptotic genes nuclear factor kappaB (NFκB) p65 and c-Flip. nih.gov
Another investigation using cDNA microarray analysis on gastric cancer cells sensitive and resistant to 5-FU identified 69 genes with altered expression in the resistant cells; 9 genes were up-regulated and 60 were down-regulated. e-crt.org Among the up-regulated genes were the adaptor-related protein complex 1 and baculoviral IAP repeat-containing 3, while down-regulated genes included members of the ras homolog gene family and tropomyosin. e-crt.org
Research on the MCF-7 breast cancer cell line used DNA microarrays to identify genes transcriptionally activated by 5-FU treatment itself. researchgate.net Among the most highly up-regulated genes were spermine/spermidine acetyl transferase (SSAT), annexin (B1180172) II, thymosin-β-10, chaperonin-10, and MAT-8. researchgate.net Crucially, the study also found that the basal expression levels of these same genes were significantly higher in a 5-FU-resistant colorectal cancer cell line (H630-R10) compared to its parental line, suggesting their potential role as biomarkers of innate resistance. researchgate.net
Furthermore, microarray expression profiling in a 5-FU-based chemoradiation-resistant colorectal cancer cell line (HCT116) identified 2,398 differentially expressed messenger RNAs (mRNAs) and 2,662 long non-coding RNAs (lncRNAs). waocp.org Pathway analysis of the altered mRNAs pointed to the involvement of critical signaling pathways such as the Jak-STAT, PI3K-Akt, and NF-kappa B pathways in conferring resistance. waocp.org These findings highlight that changes in the expression of both coding and non-coding genes are integral to the development of 5-FU resistance. waocp.org
The table below summarizes key genes identified through microarray analysis and their association with 5-FU resistance.
Table 1: Genes with Altered Expression in 5-Fluorouracil Resistant Cells Identified by Microarray Analysis
| Gene | Cancer Type / Cell Line | Change in Expression in Resistant Cells | Implied Role in 5-FU Response |
|---|---|---|---|
| Thymidine Kinase | Various Cancers | Down-regulated | Decreased activation of 5-FU nih.gov |
| Orotate phosphoribosyltransferase | Various Cancers | Down-regulated | Decreased activation of 5-FU nih.gov |
| Nuclear Factor kappaB (NFκB) p65 | Various Cancers | Up-regulated | Promotes cell survival, induces resistance nih.gov |
| c-Flip | Various Cancers | Up-regulated | Antiapoptotic, contributes to resistance nih.gov |
| Adaptor-related protein complex 1 | Gastric Cancer | Up-regulated | Associated with resistance e-crt.org |
| Ras homolog gene family | Gastric Cancer | Down-regulated | Associated with sensitivity e-crt.org |
| Spermine/spermidine acetyl transferase (SSAT) | Breast/Colorectal Cancer | Up-regulated | Biomarker of resistance researchgate.net |
| MAT-8 | Breast/Colorectal Cancer | Up-regulated | Biomarker of resistance researchgate.net |
CRISPR/Cas9 for Gene Function Elucidation in 5-FU Response
The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system is a revolutionary gene-editing tool that enables researchers to precisely alter DNA sequences in living cells. oup.com This technology is widely used to elucidate gene function by creating targeted gene "knockouts" to observe the resulting phenotypic changes. oup.com In the context of 5-Fluorouracil research, large-scale CRISPR/Cas9 loss-of-function screens are employed to systematically knock out genes across a population of cancer cells. mdpi.com By applying the selective pressure of 5-FU treatment, scientists can identify which gene knockouts lead to either increased resistance or sensitivity, thereby pinpointing genes that play a crucial role in the drug's mechanism of action. mdpi.com
A notable application of this technology was a CRISPR/Cas9 knockout screen designed to identify novel genes associated with 5-FU resistance in esophageal squamous cell carcinoma (ESCC). mdpi.com The screen identified 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), a key glycolytic enzyme, as a significant contributor. mdpi.com Subsequent validation experiments confirmed that the loss of the PFKFB3 gene enhanced resistance to 5-FU in multiple ESCC cell lines, although through distinct mechanisms. mdpi.comresearchgate.net In the KYSE-70 cell line, PFKFB3 loss induced an epithelial-mesenchymal transition (EMT) and prolonged the S phase of the cell cycle, allowing cancer cells more time to repair DNA damage and evade 5-FU's cytotoxic effects. researchgate.net In contrast, in KYSE-270 and KYSE-150 cells, the loss of PFKFB3 led to the upregulation of the proteins Slug and Mcl-1, which in turn inhibited apoptosis. researchgate.net
CRISPR/Cas9 is also a valuable tool for validating candidate genes identified through other means, such as RNA interference screens. In a study on colorectal cancer, a screen initially identified Poly(ADP-ribose) glycohydrolase (PARG) as a potential gene involved in the response to combined 5-FU and Irinotecan (B1672180) treatment. researchgate.net To confirm this, researchers used CRISPR/Cas9 to create a PARG knockout colorectal cancer cell line. researchgate.net The resulting cells, lacking the PARG enzyme, showed significantly reduced viability and increased apoptosis following 5-FU exposure, demonstrating that PARG depletion sensitizes cancer cells to the drug. researchgate.net This highlights PARG as a potential therapeutic target to enhance the efficacy of 5-FU. researchgate.net
The following table details genes whose functions in 5-FU response have been elucidated using CRISPR/Cas9 technology.
Table 2: Elucidation of Gene Function in 5-Fluorouracil Response Using CRISPR/Cas9
| Gene Target | Cancer Type / Cell Line | Experimental Outcome | Elucidated Function in 5-FU Response |
|---|---|---|---|
| PFKFB3 | Esophageal Squamous Cell Carcinoma (KYSE-70) | Gene Knockout | Loss of function induces EMT and prolongs S phase, leading to increased resistance mdpi.comresearchgate.net |
| PFKFB3 | Esophageal Squamous Cell Carcinoma (KYSE-270, KYSE-150) | Gene Knockout | Loss of function upregulates Slug and Mcl-1, inhibiting apoptosis and increasing resistance researchgate.net |
| PARG | Colorectal Cancer (HT29) | Gene Knockout | Loss of function leads to reduced cell viability and increased apoptosis, sensitizing cells to 5-FU researchgate.net |
Advanced Research Topics and Future Directions for Fluorouracil Investigation
The enduring relevance of Fluorouracil (5-FU) in oncology is increasingly supplemented by advanced research aimed at refining its therapeutic index and overcoming its limitations. Current investigations are exploring its fundamental mechanisms, developing sophisticated delivery systems, and leveraging cutting-edge technologies to personalize its application.
Q & A
Basic Research Questions
Q. What are the primary biochemical mechanisms of action of 5-Fluorouracil (5-FU) in cancer therapy, and how can researchers validate these pathways experimentally?
- Answer : 5-FU exerts its effects via two main pathways: (1) incorporation into RNA, disrupting RNA maturation, and (2) conversion to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase (TS), blocking DNA synthesis . To validate these mechanisms, researchers can:
- Use HPLC or mass spectrometry to quantify intracellular metabolites (e.g., FdUMP levels).
- Perform RNA sequencing to assess aberrant RNA processing.
- Measure TS activity via enzymatic assays with folate cofactors (e.g., leucovorin) to evaluate ternary complex stability .
Q. How do administration schedules (bolus vs. continuous infusion) influence 5-FU toxicity profiles, and what statistical methods are recommended for comparing these outcomes?
- Answer : Bolus administration is associated with higher hematologic toxicity (e.g., neutropenia: 31% vs. 4%), while continuous infusion increases hand-foot syndrome incidence (34% vs. 13%) . Researchers should:
- Use meta-analysis frameworks (e.g., Mantel-Haenszel test) to pool individual patient data across trials.
- Apply logistic regression to adjust for covariates like age, sex, and performance status .
- Report toxicity using WHO grading criteria and Kaplan-Meier survival analysis for time-to-event endpoints .
Q. What pharmacokinetic factors should be considered when designing preclinical studies for 5-FU delivery systems?
- Answer : Key factors include:
- Nonlinear kinetics : Saturation of dihydropyrimidine dehydrogenase (DPD) at high doses, requiring dose-response modeling.
- Route specificity : Hepatic artery infusion achieves higher local concentrations for liver metastases.
- Rescue agents : Co-administration of uridine to mitigate systemic toxicity in murine models .
Advanced Research Questions
Q. How can researchers resolve contradictions in studies reporting variable efficacy of 5-FU combination therapies (e.g., with leucovorin or bevacizumab)?
- Answer : Contradictions often arise from differences in:
- Patient stratification : Use biomarker-driven subgroups (e.g., TS expression levels via immunohistochemistry).
- Dosing schedules : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize timing.
- Statistical adjustments : Apply Cox proportional hazards models to control for confounders like performance status .
Q. What experimental designs are optimal for investigating 5-FU resistance mechanisms in colorectal cancer models?
- Answer : Recommended approaches include:
- CRISPR screens to identify genes (e.g., TS amplification, DPD overexpression) conferring resistance.
- 3D organoid cultures to mimic tumor microenvironment interactions.
- Metabolomic profiling to track nucleotide pool imbalances and folate availability .
Q. How should researchers handle missing or censored data in retrospective analyses of 5-FU survival outcomes?
- Answer : Implement:
- Multiple imputation for missing covariates (e.g., baseline albumin levels).
- Competing risks analysis to distinguish cancer-specific mortality from treatment-related deaths.
- Sensitivity analyses using Rubin’s rules to assess robustness of findings .
Q. What regulatory standards (e.g., ICH guidelines) apply to preclinical data submission for 5-FU-based drug combinations?
- Answer : Key requirements include:
- Toxicology data : NOAEL (No Observed Adverse Effect Level) and LOAEL (Lowest Observed Adverse Effect Level) from rodent models.
- Exposure metrics : AUC and Cmax correlations across species.
- Data formatting : Use ICH-endorsed templates (e.g., Table 9-7 in Annex 9.5.4) for cross-study comparisons .
Q. What methodologies are recommended for synthesizing and characterizing novel 5-FU prodrugs?
- Answer : Best practices include:
- Synthetic validation : NMR (<sup>19</sup>F and <sup>1</sup>H) and FT-IR to confirm structural integrity.
- Stability testing : HPLC under physiological conditions (pH 7.4, 37°C) to assess hydrolysis rates.
- In vitro release assays : Dialysis-based models to quantify prodrug activation .
Methodological Resources
- Data Collection : Design Case Report Forms (CRFs) with standardized fields for toxicity grading, dosing, and biomarker status .
- Statistical Reporting : Follow CONSORT guidelines for clinical trials and STROBE for observational studies .
- Ethical Compliance : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
